Flavoxate is approved for the symptomatic treatment of various urinary conditions associated with cystitis, prostatitis, urethritis, and urethrocystitis/urethrotrigonitis [1]. It is indicated to alleviate specific overactive bladder symptoms [2] [3]:
The recommended adult dosage is 100 mg to 200 mg taken orally three or four times daily [4] [2].
This compound exerts its therapeutic effect through two primary, complementary mechanisms that reduce unwanted bladder contractions.
The diagram above illustrates how this compound targets both neurogenic (anticholinergic) and myogenic (direct muscle relaxant) pathways to inhibit bladder overactivity.
The following table summarizes quantitative data from pivotal experiments elucidating this compound's mechanism of action.
Table 1: Summary of Key Experimental Findings on this compound's Mechanism of Action
| Experimental Model | Key Finding | Quantitative Result | Research Significance |
|---|---|---|---|
| Human Detrusor Myocytes (Whole-cell patch-clamp) [6] | Inhibition of L-type Ca²⁺ channel currents | Ki = 10 μM | Provided direct electrophysiological evidence for Ca²⁺ channel blockade in human tissue. |
| Rat Striatal Membranes (in vitro) [5] | Inhibition of cAMP formation, abolished by Pertussis Toxin | Concentration-dependent inhibition (0.01 μM - 10 μM) | Suggested a G-protein-coupled receptor-mediated mechanism potentially contributing to central effects. |
| Rat Detrusor Strips (ex vivo) [5] | Suppression of carbachol-induced contractions | pD₂ = 4.55 | Confirmed functional antimuscarinic activity in isolated tissue. |
| Rat Detrusor Strips (ex vivo) [5] | Suppression of Ca²⁺-induced contractions | pIC₅₀ = 4.92 | Provided functional evidence for Ca²⁺ channel blockade in isolated tissue. |
The following methodology details the key experiment that demonstrated this compound's effect on L-type calcium channels in human cells [6]:
Table 2: Pharmacological, Safety, and Commercial Profile of this compound HCl
| Category | Detail |
|---|---|
| Pharmacodynamics | Muscarinic antagonist and spasmolytic; relaxes urinary tract smooth muscle [1]. |
| Absorption | Well absorbed from the gastrointestinal tract [1]. |
| Route of Elimination | 57% of the dose is excreted in the urine within 24 hours [1]. |
| Safety & Toxicity | Low hepatotoxicity risk: Not linked to liver enzyme elevations or clinically apparent liver injury [4]. Common Anticholinergic Effects: Dry mouth, decreased sweating, visual blurring, constipation, tachycardia [4]. Oral LD₅₀: 4273 mg/kg (rats), 1837 mg/kg (mice) [1]. | | Drug Interactions | Contraindicated with Pramlintide: Synergistic inhibition of GI motility [2]. Use with caution with other anticholinergics (e.g., amitriptyline, atropine, oxybutynin) and drugs that may have anticholinergic effects (e.g., antipsychotics) due to additive effects [2]. | | Global Market | Market size was ~USD 400-420 million in 2023; projected to grow at a CAGR of ~5% (2025-2032) [7] [8]. | | Key Market Players | Recordati, Ortho-McNeil Pharmaceutical, Shenzhen Neptunus Pharmaceutical, Zhejiang Conba Pharmaceutical [7]. |
This compound HCl's well-characterized dual mechanism of action, combining antimuscarinic effects with direct L-type calcium channel blockade, offers a distinct profile for symptomatic relief of overactive bladder. Its established safety profile and low hepatotoxicity potential make it a viable candidate. Future R&D may focus on developing novel formulations (e.g., extended-release) and exploring synergistic combination therapies to enhance efficacy and patient compliance in a growing global market.
The following table summarizes the quantitative and qualitative pharmacokinetic data available for Flavoxate.
| Parameter | Available Data | Details / Notes |
|---|---|---|
| Absorption | Well-absorbed from the GI tract [1] [2] | Onset of action: ~55 minutes; Peak effect: ~112 minutes [2]. Absorption is unaffected by food [1]. |
| Distribution | Not fully characterized | Volume of distribution and protein binding data are not available in the searched literature [1]. |
| Metabolism | Not fully characterized | Specific metabolic pathways and enzymes involved are not detailed in the searched literature. |
| Excretion | Primarily renal | 57% of an oral dose excreted in urine within 24 hours [1] [2]. Data on half-life and clearance are not available [1]. |
While a full ADME profile is lacking, research provides insight into this compound's complex mechanism of action, which underpins its therapeutic effect. The following diagram illustrates the key pathways and targets identified in experimental studies.
The diagram above shows the multi-target mechanism of action of this compound, involving both central and peripheral pathways that contribute to detrusor muscle relaxation [3] [4].
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
This methodology examines the direct spasmolytic effect of this compound on muscle strips [4].
This protocol details how to study this compound's effect on L-type Ca²⁺ channels at a cellular level [4].
Flavoxate hydrochloride is a well-established therapeutic agent in urological medicine, primarily employed for managing overactive bladder (OAB) and various urinary tract disorders. As a smooth muscle relaxant with antimuscarinic properties, it addresses the symptomatic discomfort associated with urinary dysfunction through multiple mechanisms of action. First synthesized and introduced to the urological field decades ago, this compound has maintained clinical relevance due to its efficacy and favorable safety profile. [1] [2] The drug is classified as a small molecule therapeutic and is approved by regulatory authorities in multiple countries, including the United States. [3]
Therapeutically, this compound hydrochloride is indicated for the symptomatic relief of various urinary conditions, including:
This compound continues to be a subject of research interest due to its complex multi-mechanistic action on the urinary tract, combining direct smooth muscle relaxation with nervous system modulation. This technical guide comprehensively examines the pharmacological characteristics, mechanisms of action, experimental evidence, clinical applications, and analytical methods relevant to this compound, providing drug development professionals and researchers with a thorough scientific resource. [1] [2]
This compound exerts its therapeutic effects through several complementary mechanisms that collectively reduce bladder overactivity and alleviate urinary symptoms. Unlike many specialized anticholinergic drugs, this compound's multimodal activity provides a broader approach to managing bladder dysfunction.
The following diagram illustrates the multifaceted mechanism of action of this compound in relaxing detrusor smooth muscle:
This compound's multi-mechanistic action promotes detrusor muscle relaxation.
Although complete pharmacokinetic data for this compound in humans is limited, available information provides insight into its absorption and elimination:
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Absorption | Well-absorbed | Readily absorbed from gastrointestinal tract | [3] [5] |
| Route of Elimination | Urinary excretion | 57% of dose excreted in urine within 24 hours | [3] |
| Metabolism | Rapidly metabolized | 50-60% excreted as methylflavone carboxylic acid metabolite | [5] |
| Protein Binding | Not available | Information not specified in literature | - |
| Half-Life | Not available | Information not specified in literature | - |
This compound hydrochloride exhibits specific physical and chemical properties that influence its formulation, stability, and analytical detection:
| Property | Value/Description | Experimental Conditions | Reference |
|---|---|---|---|
| Chemical Formula | C₂₄H₂₅NO₄ | - | [3] |
| Molecular Weight | 391.46 g/mol | - | [3] |
| pKa | 7.3 | Potentiometric titration in water at 37°C | [5] |
| Melting Point | 235.2-238.6°C (corrected) | With decomposition | [5] |
| Partition Coefficient | 2.01 (octanol/water) | - | [5] |
| Aqueous Solubility | 0.75% (w/v) in water | - | [5] |
| Solid-State Stability | Highly stable | No degradation after 3 years at room temperature | [4] |
The stability characteristics of this compound hydrochloride are crucial for formulation development and storage conditions:
Solid-state stability: this compound hydrochloride demonstrates exceptional stability in the solid state, with no signs of degradation observed in dry material stored for over three years at room temperature. Stress studies confirm the compound remains intact when exposed to elevated temperature (60-80°C for 4 weeks), UV/visible light (380-770 nm, 650 W/m² for 16 hours), or high humidity (40°C/75% relative humidity for 4 weeks). Tablet formulations maintain stability with minimal degradation (0.7-1.5%) under harsh thermal stress conditions (80°C for 4 weeks), primarily through hydrolytic cleavage of the ester moiety. The recommended storage condition for this compound hydrochloride tablets is 15-30°C with an expiration date of 3 years post-manufacture. [4]
Solution-phase stability: In aqueous media, this compound hydrochloride undergoes pH-dependent hydrolysis of its ester function. Degradation is approximately 9.3% after 30 days at 37°C in 0.1 N HCl, while in alkaline conditions (pH 10), the compound loses 82% potency after 24 hours at 20°C. The half-hydrolysis time in pH 7.4 phosphate buffer is 60 minutes, reduced to 30 minutes when bovine serum albumin is present. Primary degradation products include 3-methylflavone-8-carboxylic acid and 1-(2-hydroxyethyl)piperidine. In oxidative conditions (3% aqueous H₂O₂), this compound slowly converts to the corresponding N-oxide (0.5% after 3 hours at room temperature). [4]
Investigation of this compound's effects on human detrusor muscle provides mechanistic insights and quantitative pharmacological data:
| Experimental Model | Key Findings | Significance | Reference |
|---|---|---|---|
| Human detrusor strips | Concentration-dependent suppression of K⁺-induced contraction | Confirms direct smooth muscle relaxant effect | [1] |
| Human detrusor myocytes | Inhibition of L-type Ca²⁺ currents (Kᵢ=10 μM) | Identifies calcium antagonism as key mechanism | [1] |
| Guinea-pig tissues | PDE inhibition 3-5× greater than aminophylline | Demonstrates enzymatic mechanism | [2] |
| Rat urinary bladder | No effect on prostaglandin synthesis | Excludes prostaglandin pathway involvement | [2] |
Cell preparation: Freshly dispersed single detrusor myocytes are prepared from human urinary bladder specimens obtained during cystectomy procedures (with appropriate ethical approval). The gentle tapping method is employed for cell dispersion, preserving physiological receptor and channel functions. [1]
Recording conditions: Whole-cell patch-clamp recordings are performed at room temperature (21-23°C) using high cesium pipette solution to block potassium currents. The bath solution contains 10 mM Ba²⁺ as the charge carrier through voltage-dependent Ca²⁺ channels. Currents are low-pass filtered at 500 Hz and sampled at 1 ms intervals for analysis. [1]
Drug application: this compound hydrochloride is prepared as 100 mM stock solutions in DMSO and diluted to final concentrations in bath solution (DMSO concentration maintained below 0.3% to avoid solvent effects). The dissociation constant for drug binding is estimated from the shift of the voltage-dependent inactivation curve using established equations. [1]
Tissue preparation: Human detrusor strips are obtained from surgical specimens and transferred to modified physiological salt solution. Strips are mounted in organ baths with an initial tension of 0.5 g weight and equilibrated for approximately 1 hour until stable basal tone is achieved at 36-37°C. [1]
Contraction induction: Tissues are exposed to high K⁺ solutions (10-80 mM) for 2-minute durations to induce contractions. This compound is applied cumulatively to assess concentration-dependent inhibition of K⁺-induced contractions. Data is recorded and analyzed using computer-based data acquisition systems. [1]
Clinical studies demonstrate this compound's effectiveness in managing urinary symptoms with a favorable side effect profile compared to other antispasmodics:
Bladder capacity improvement: A clinical study involving 1800 patients demonstrated a 36% increase in bladder capacity after this compound treatment, with 89.2% of patients showing stable or decreased residual urine volume. [6]
Comparative effectiveness: In patients with hyperactive neurogenic bladders, this compound and propantheline showed no significant difference in clinical effect on voiding disturbances, with both drugs significantly increasing bladder capacity. However, this compound did not increase residual urine, unlike propantheline, and was associated with fewer side effects. [7]
Symptom relief: this compound provides effective relief for symptoms of dysuria, urgency, frequency, and incontinence across various urinary tract disorders including cystitis, prostatitis, and urethritis. [3] [8]
A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method enables precise quantification of this compound hydrochloride:
Chromatographic conditions:
Method validation parameters:
This optimized RP-HPLC method significantly reduces analysis time compared to previous methods while maintaining accuracy and precision, making it suitable for quality control of this compound hydrochloride in bulk and pharmaceutical dosage forms. [6]
This compound hydrochloride exhibits a predictable adverse effect profile consistent with its anticholinergic mechanisms, though generally with fewer side effects compared to older antimuscarinic agents.
Common adverse effects: Dry mouth, blurred vision, dizziness, gastrointestinal disturbances (nausea, constipation), drowsiness, headache, tachycardia, and palpitations. These effects are typically mild and transient. [4] [8]
Serious but rare reactions: Leukopenia, confusion, hallucinations, urticaria, fever, and allergic reactions. [4]
Contraindications: Hypersensitivity to this compound or related compounds, intestinal obstruction, gastrointestinal bleeding, achalasia, and certain types of glaucoma. [4] [8]
Drug interactions: this compound may alter the absorption of other drugs by slowing gastrointestinal motility. Concomitant use with other anticholinergic agents can exacerbate side effects like dry mouth and constipation. Caution is advised with concurrent alcohol consumption due to potential enhanced sedative effects. [4] [8]
Toxicology: The oral LD₅₀ for this compound HCl is 4273 mg/kg in rats and 1837 mg/kg in mice. Overdose symptoms include convulsions, decreased sweating, warm/red skin, dry mouth, increased body temperature, hallucinations, tachycardia, hypertension, and mental confusion. [3]
Special populations: Pregnancy Category B (no adequate human studies, but rodent studies show no teratogenicity); Lactation Category U (unknown if excreted in human milk). Use during pregnancy and lactation only if benefits outweigh potential risks. [4]
This compound hydrochloride remains a clinically relevant option for managing overactive bladder and urinary tract disorders due to its multimodal mechanism of action combining calcium channel blockade, antimuscarinic activity, and phosphodiesterase inhibition. The drug offers comparable efficacy to other antispasmodics with potentially fewer side effects, particularly regarding residual urine accumulation.
Future research directions should focus on:
Flavoxate exerts its therapeutic effects through two primary, complementary mechanisms as illustrated below.
The following table summarizes fundamental experimental findings that elucidate this compound's mechanism of action and clinical efficacy.
| Experimental Focus | Key Findings | Significance |
|---|---|---|
| L-type Ca²⁺ Channel Inhibition [2] | Concentration-dependent inhibition of Ba²⁺ current (Ki=10 μM) in human detrusor myocytes; suppressed K⁺-induced contraction in bladder strips. | Confirms a direct myogenic mechanism independent of neuronal pathways. |
| Clinical Efficacy (Meta-Analysis) [3] | This compound demonstrated superior efficacy versus placebo and other antispasmodics (emepronium, propantheline) for OAB symptom relief. | Provides high-level evidence for its use in symptomatic OAB treatment. |
| Liver Safety Profile [4] | This compound has not been associated with drug-induced liver injury or clinically apparent liver injury. | Supports a favorable hepatic safety profile for this medication. |
Detailed methodologies for key experiments are critical for replication and critical evaluation.
1. Protocol: Patch-Clamp Electrophysiology in Human Detrusor Myocytes [2]
2. Protocol: Tension Measurement in Human Bladder Strips [2]
| Parameter | Details |
|---|---|
| Primary Indications [5] [1] [6] | Symptomatic relief of dysuria, urgency, nocturia, suprapubic pain, frequency, and incontinence associated with cystitis, prostatitis, urethritis, and overactive bladder. |
| Important Note | This compound is not an antibiotic and will not treat underlying infections [5] [6]. |
| Dosage (Adults & ≥12 years) [7] [8] | 100 mg to 200 mg, orally, three or four times daily. |
| Pharmacokinetics | Well-absorbed from the gastrointestinal tract [1]. Approximately 57% of a dose is excreted in the urine within 24 hours [1]. |
| Contraindications [5] [8] | Severe gastrointestinal obstruction or bleeding, bladder outlet obstruction, or inability to urinate. |
This compound is generally well-tolerated. Common side effects are anticholinergic in nature and include dry mouth, drowsiness, blurred vision, and constipation [5] [8] [6]. Key safety considerations include:
For researchers and drug development professionals, this compound represents a well-established antispasmodic with a dual mechanism of action targeting both receptor-mediated and direct myogenic pathways in the bladder. Robust experimental protocols confirm its activity on human detrusor muscle, and clinical meta-analyses support its efficacy for OAB symptoms. Its simple pharmacokinetic profile and favorable liver safety record make it a useful benchmark compound in urological pharmacology.
The table below summarizes the key pharmacodynamic targets and effects of flavoxate.
| Mechanism of Action | Biological Target & Effect | Functional Outcome | Key Supporting Evidence |
|---|---|---|---|
| Calcium Channel Blockade | Inhibits voltage-dependent L-type (CaV1.2) Ca2+ channels in human detrusor myocytes [1]. | Reduces Ca2+ influx, leading to direct relaxation of bladder smooth muscle and suppression of contraction [1]. | Concentration-dependent inhibition of Ba2+ currents (Ki = 10 µM); suppression of high K+-induced contractions in human bladder strips [1]. |
| Antimuscarinic Activity | Antagonizes muscarinic acetylcholine receptors, blocking the action of acetylcholine [2] [3] [4]. | Reduces nerve-mediated spasms of the bladder and urinary tract [5] [2]. | Classified as an antimuscarinic and anticholinergic agent [2] [6] [4]. |
| Local Anesthetic Effect | Exerts a direct numbing effect on the mucous membranes of the urinary tract [2]. | Alleviates pain and discomfort associated with bladder inflammation or irritation [2]. | Described as having local anesthetic properties on the urinary tract mucosa [2]. |
| Direct Smooth Muscle Relaxation | Papaverine-like direct spasmolytic effect, independent of anticholinergic pathways [7]. | Relaxes smooth muscle of the ureter and bladder, reducing peristalsis and pressure [7]. | In vitro studies showing relaxation of guinea-pig ureter and rat bladder strips depolarized by KCl, where anticholinergics were ineffective [7]. |
The following experimental details provide the methodological foundation for understanding this compound's mechanisms.
This methodology directly quantified this compound's effect on L-type calcium channels.
This method confirmed the functional consequence of calcium channel blockade.
These earlier studies helped distinguish this compound's mechanism from pure anticholinergics.
The following diagram illustrates how this compound's different mechanisms converge to reduce bladder overactivity.
This compound's multi-target mechanism of action converges to alleviate symptoms of bladder overactivity.
For researchers and drug development professionals, the multifaceted pharmacology of this compound is significant.
Flavoxate hydrochloride is synthesized through several key steps to form the flavone structure and attach the ester side chain.
The original synthesis, described in patents, involves the formation of 3-methylflavone-8-carboxylic acid (MFCA) as the key intermediate, which is then esterified [1] [2] [3]. The following diagram illustrates the pathway from a simpler precursor to the final active pharmaceutical ingredient (API).
This pathway outlines the core chemical transformation for producing this compound, culminating in the formation of the hydrochloride salt as the final active pharmaceutical ingredient.
A more recent patent (CN111153881A) details an improved synthesis of the MFCA intermediate using 2-Hydroxy-3-methylbenzoic acid and Methyl benzoate as starting materials. The process involves a ring closure reaction catalyzed by aluminum trichloride in dichloromethane, followed by hydrolysis to yield MFCA [4].
A specific process-related impurity can form during synthesis. Patent CN107118191A describes preparing a coupling impurity where the flavone structure is linked to a second phenyl group. This typically arises from a palladium-catalyzed reaction, such as Suzuki coupling, and controlling this impurity is critical for ensuring final drug substance quality [5].
Robust analytical methods are essential for quality control. HPLC-UV is the standard technique for assaying this compound HCl.
This method is suitable for quantifying this compound HCl in raw materials and solid dosage forms.
For pharmacokinetic studies, an HPLC method monitors the major metabolite, 3-Methylflavone-8-Carboxylic Acid (MFCA), in plasma.
The following table summarizes the core properties of this compound [8]:
| Property | Value / Description |
|---|---|
| IUPAC Name | 2-(1-piperidyl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |
| Molecular Formula | C₂₄H₂₅NO₄ (Free base); C₂₄H₂₆ClNO₄ (HCl salt) [6] |
| Molecular Weight | 391.5 g/mol (Free base); 427.93 g/mol (HCl salt) [6] [8] |
| Melting Point | 246-248 °C [8] |
| Partition Coefficient (log P) | 2.1 [8] |
| Mechanism of Action | Muscarinic acetylcholine receptor antagonist; also has phosphodiesterase inhibitory and calcium antagonistic activity [9]. |
| Primary Therapeutic Use | Symptomatic relief of urinary urgency, frequency, and incontinence [9]. |
This compound HCl presents specific challenges that require advanced formulation strategies.
For professionals, the following points are particularly relevant:
Flavoxate HCl is a flavone derivative used for its smooth muscle relaxant properties, particularly in the treatment of urinary tract disorders [1]. High-Performance Liquid Chromatography (HPLC) is a key technique for its analysis in bulk substance and pharmaceutical formulations. The table below summarizes the parameters from several robust and validated methods.
Table 1: Summary of Developed HPLC Methods for this compound HCl
| Method Parameter | Method 1: Bulk & Formulation Analysis [1] | Method 2: Stability-Indicating Assay [2] | Method 3: Simultaneous Assay with Moxifloxacin [3] |
|---|---|---|---|
| Application | Quantification in bulk & tablets | Stability-indicating; degradation kinetics | Simultaneous estimation with Moxifloxacin |
| Column | Eclipse C18 (150 mm × 4.6 mm, 5 µm) | LiChrospher 100 C18 (250 mm × 4 mm, 5 µm) | Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid (75:25, v/v) | Methanol : Water (50:50, v/v) | Phosphate Buffer (50mM, pH 5) : Methanol : Acetonitrile (50:20:30, v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection Wavelength | 218 nm | 315 nm | 299 nm (Moxifloxacin), 250 nm (this compound/IS) |
| Injection Volume | 20 µL | 20 µL | 20 µL |
| Internal Standard | Ibuprofen | Not used | Valsartan |
| Linearity Range | 1 – 250 µg/mL | 1 – 300 µg/mL | 2 – 200 µg/mL (this compound) |
| Retention Time | 1.44 min (this compound) | 2.92 min (this compound) | Not explicitly stated |
| Key Validation Results | Recovery: 97.4-101.3% LOD: 0.23 µg/mL LOQ: 0.69 µg/mL | Recovery: 99.46% Robustness: Validated | Validated as per ICH guidelines |
The following workflow outlines the general process for method development and sample analysis based on the protocols above:
This SOP is primarily adapted from the method used for bulk and formulation analysis [1], with references to other approaches where applicable.
This procedure applies to the identification and quantification of this compound HCl in bulk drug substance and solid dosage forms using Reverse-Phase HPLC with UV detection.
Before sample analysis, ensure the system is suitable. Inject a standard solution (e.g., 100 µg/mL) in replicate (n=5). The system is suitable if:
The developed method must be validated as per ICH guidelines. Key parameters and acceptance criteria are summarized below.
Table 2: Method Validation Parameters and Results
| Validation Parameter | Protocol Description | Acceptance Criteria / Typical Results |
|---|---|---|
| Specificity | Confirm no interference from excipients or degradation products at the analyte retention time [2]. | The method should be specific, as demonstrated by forced degradation studies [2]. |
| Linearity | Analyze at least 6 concentrations of this compound HCl across the range (e.g., 1-250 µg/mL) [1]. | Correlation coefficient (r²) ≥0.999. The intercept is not statistically different from zero [1]. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of standard at three levels (e.g., 50%, 100%, 150%). | Mean recovery between 98.0% and 102.0% [1]. |
| Precision | Repeatability: Analyze 6 replicates of a single sample batch. Intermediate Precision: Perform analysis on a different day or with a different analyst [1]. | %RSD for repeatability and intermediate precision should be ≤2.0% [1]. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ [1]. | LOD: 0.23 µg/mL; LOQ: 0.69 µg/mL (for a specific method) [1]. | | Robustness | Deliberately vary parameters like flow rate (±0.1 mL/min), mobile phase composition (±2%), and wavelength (±1 nm) [1]. | The method should retain system suitability; %RSD and resolution should remain within limits [1]. |
This document provides detailed protocols for the determination of Flavoxate HCl using carbon paste electrodes (CPEs). This compound HCl is a smooth muscle relaxant used for symptomatic relief of urinary tract disorders. Electrochemical methods, particularly voltammetry, offer sensitive, selective, and cost-effective means for its quantification in pharmaceutical formulations and biological fluids. These application notes are designed for researchers, scientists, and drug development professionals.
This compound hydrochloride (FLX) is a muscarinic antagonist and smooth muscle relaxant with the chemical name 2-piperidinoethyl 3-methyl-4-oxo-2-phenyl-4-H-chromene-8-carboxylate hydrochloride [1] [2]. The electrochemical determination of FLX is based on its intrinsic electroactivity, which allows for its reduction or oxidation at an electrode surface. Carbon paste electrodes are advantageous due to their low background current, wide potential window, ease of modification, and renewable surface [3] [4]. The protocol described herein utilizes an ion-selective carbon paste electrode for the potentiometric determination of FLX, demonstrating a fast response and high selectivity against common interferents [4].
The carbon paste electrode is prepared by mixing the carbonaceous material with a pastifying liquid and the ion-pair complex [3] [4].
The following procedure outlines a general approach for quantitative analysis.
The following diagram illustrates the complete experimental workflow, from electrode preparation to sample analysis.
The developed voltammetric method should be validated as per ICH guidelines. The table below summarizes the typical performance characteristics of a CPE-based method for this compound HCl in comparison with other electrochemical techniques.
Table 1: Comparison of Voltammetric Methods for this compound HCl Determination [1] [2] [4]
| Method / Electrode | Linear Range (M) | Limit of Detection (LOD, M) | Limit of Quantification (LOQ, M) | Remarks |
|---|---|---|---|---|
| Carbon Paste Electrode (CPE) [4] | Not specified | Not specified | Not specified | Fast response (5-7 s), high selectivity, suitable for pharmaceuticals |
| DC Polarography (Hg electrode) [1] [2] | Up to 1x10⁻⁵ | - | 1x10⁻⁵ | Requires mercury |
| Differential Pulse Polarography (Hg electrode) [1] [2] | Up to 5x10⁻⁶ | - | 5x10⁻⁶ | Requires mercury |
| Adsorptive Stripping Voltammetry (Hg electrode) [1] [2] | Up to 1x10⁻⁸ / 1x10⁻⁹ | - | 1x10⁻⁸ / 1x10⁻⁹ | Very high sensitivity, requires mercury |
Table 2: Validation Parameters for a Typical this compound HCl Analytical Method [5]
| Parameter | Result |
|---|---|
| Accuracy (% Recovery) | 97.4% - 101.3% |
| Precision (% RSD) | Intra-day: 0.05% - 0.43% Inter-day: 0.15% - 0.65% | | Robustness | Demonstrated against small changes in pH, flow rate, and mobile phase composition | | Selectivity | High selectivity in presence of inorganic cations, sugars, and amino acids [4] |
The voltammetric determination of this compound HCl using a carbon paste electrode provides a robust, sensitive, and selective analytical method suitable for quality control in pharmaceutical formulations. The protocol outlined here offers a detailed guide for electrode fabrication, sample preparation, and quantitative analysis, enabling researchers to reliably implement this technique.
Dissolution testing serves as a critical quality control tool in pharmaceutical development and manufacturing, ensuring consistent drug product performance. For Flavoxate Hydrochloride, an antispasmodic medication primarily used for treating overactive bladder and urinary tract spasms, dissolution profiling is particularly important due to its low solubility characteristics and extensive metabolism. These application notes provide detailed methodologies and protocols for determining the dissolution profile of this compound Hydrochloride formulations, supporting researchers and pharmaceutical scientists in developing robust quality control procedures and bioequivalence assessments.
This compound Hydrochloride (C₂₄H₂₅NO₄·HCl), a smooth muscle relaxant with selective activity on the genitourinary tract, exhibits challenging physicochemical properties that necessitate carefully developed analytical methods. The drug is rapidly metabolized to 3-methylflavone-8-carboxylic acid (MFCA), which is also the main impurity and active metabolite requiring monitoring during analysis [1] [2]. These notes consolidate compendial and research-based approaches, providing comprehensive guidance for dissolution profiling of this compound Hydrochloride immediate-release and extended-release formulations.
The analysis of this compound Hydrochloride dissolution profiles primarily employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The United States Pharmacopeia (USP) method and several research-based approaches have been successfully developed and validated, offering a range of options suitable for different laboratory capabilities and specific research requirements.
Table 1: Comparison of HPLC Methods for this compound Hydrochloride Dissolution Analysis
| Method Parameter | USP Compendial Method | Research Method (2020) | Alternative Research Method |
|---|---|---|---|
| Column | L1 (C18), 4.6×15 cm, 5µm | Kinetex C8, 250×4.6 mm, 5µm | Inertsil C18, 150×4.6 mm, 5µm |
| Mobile Phase | Acetonitrile:Buffer* (35:65) | Acetonitrile:Phosphate buffer pH 3.5 (42:58) | Acetonitrile:Buffer (35:65) |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |
| Detection Wavelength | 293 nm | 240 nm | 293 nm |
| Retention Time | ~4.0 min | ~3.4 min | ~2.43 min |
| Linearity Range | Not specified | 3-60 µg/mL | 800-1200 µg/mL |
| Application | Quality control, impurity profiling | Simultaneous determination with impurities | Bulk drug analysis |
*Buffer contains 1.0 g sodium hexanesulfonate, 1.0 mL triethylamine, and 1.0 mL phosphoric acid in 650 mL water [3]. Buffer contains 3g 1-hexane sulphonic acid, 3 mL OPA, and 3 mL TMA in 650 mL water [4].
The selection of an appropriate analytical method depends on several factors, including equipment availability, specificity requirements, and intended application. The USP method provides a compendial standard acceptable for regulatory submissions, while research methods may offer advantages in analysis time or simultaneous impurity detection [5] [4]. Each method has been rigorously validated according to ICH guidelines, demonstrating acceptable accuracy, precision, specificity, and robustness for dissolution testing of this compound Hydrochloride.
The United States Pharmacopeia (USP) methodology for this compound Hydrochloride tablets employs a well-characterized RP-HPLC procedure suitable for both assay and related compounds determination. The mobile phase preparation requires careful attention to component proportions and pH adjustment to ensure optimal separation and peak symmetry.
The mobile phase consists of a mixture of acetonitrile and aqueous buffer in a 35:65 ratio. The aqueous phase contains 1.0 g of sodium hexanesulfonate as an ion-pairing agent, enhanced with 1.0 mL of triethylamine as a tail-reducing agent, and acidified with 1.0 mL of phosphoric acid in 650 mL of water. This combination is specifically designed to improve the chromatographic behavior of this compound Hydrochloride, providing adequate retention and peak shape. The solution must be filtered and degassed prior to use to prevent baseline noise and air bubble formation [3].
The chromatographic system utilizes a L1 column (C18) with dimensions of 4.6 mm × 15 cm packed with 5-µm particles, maintained at ambient temperature. The flow rate is set at 1.0 mL/min with UV detection at 293 nm. System suitability requirements mandate a column efficiency not less than 3000 theoretical plates, tailing factor not more than 2.0, and relative standard deviation for replicate injections not more than 2.0% [3].
The USP method includes a robust procedure for monitoring and quantifying impurities in this compound Hydrochloride tablets, with particular emphasis on 3-methylflavone-8-carboxylic acid (Related Compound A), the primary active metabolite and degradation product. The method employs the same mobile phase as the assay with adjusted sensitivity for impurity detection [3].
Table 2: Impurity Specifications for this compound Hydrochloride Tablets
| Impurity Name | Relative Retention Time | Relative Response Factor | Limit (%) |
|---|---|---|---|
| This compound HCl | 1.0 | - | - |
| 3-Methylflavone-8-carboxylic acid | 2.5 | 1.5 | 0.3 |
| Any individual unspecified degradation product | - | 1.0 | 0.1 |
| Total Impurities | - | - | 1.0 |
The impurity profile is critical for this compound Hydrochloride due to the significant degradation pathways of the molecule. The acceptance criteria for impurities are strictly defined, with the total impurities not exceeding 1.0% of the label claim [3]. This comprehensive impurity monitoring approach ensures product safety and stability throughout the shelf life of the pharmaceutical product.
Recent research has yielded several robust HPLC methods that complement or offer alternatives to the USP procedure. A 2020 study developed a simultaneous determination method for this compound Hydrochloride in combination with propyphenazone and their respective impurities. This method employs a Kinetex C8 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer pH 3.50 (42:58, v/v) at a detection wavelength of 240 nm. The method demonstrates excellent resolution with retention times of approximately 3.40 min for this compound Hydrochloride and 4.20 min for 3-methylflavone-8-carboxylic acid, enabling efficient impurity profiling during dissolution testing [5].
Another research approach utilized an Inertsil C18 column (150 × 4.6 mm, 5 µm) with a mobile phase consisting of acetonitrile and buffer (650:350 ratio) containing 3g of 1-hexane sulphonic acid, 3 mL of orthophosphoric acid, and 3 mL of triethylamine. This method achieved a significantly reduced retention time of 2.43 min for this compound Hydrochloride, offering the advantage of rapid analysis for high-throughput laboratories. The method was thoroughly validated across the linearity range of 800-1200 µg/mL with a regression coefficient (R²) of 0.981, demonstrating excellent precision with RSD values less than 2% for both intra-day and inter-day analyses [4].
For bioequivalence studies, monitoring the primary metabolite 3-methylflavone-8-carboxylic acid (MFCA) rather than the parent compound is necessary and scientifically justified. This compound Hydrochloride undergoes rapid and extensive first-pass metabolism, resulting in negligible systemic concentrations of the unchanged drug. After oral administration, this compound disappears from the blood with a half-life of about 5 minutes, making MFCA the appropriate analyte for pharmacokinetic studies [2].
A validated HPLC method specifically developed for bioequivalence assessment utilizes a CN column with a mobile phase of acetonitrile-12 mM ammonium acetate (40:60, v/v) adjusted to pH 4.0. Operating at a flow rate of 1.5 mL/min with UV detection at 220 nm, this method provides optimal sensitivity for MFCA quantification in biological matrices. The method has been successfully applied to determine the urinary excretion pattern of this compound Hydrochloride and to establish correlation with in vitro dissolution data [1]. This approach aligns with regulatory guidance on using metabolite data for bioequivalence assessment when justified by the pharmacokinetic characteristics of the drug.
The development of extended-release formulations of this compound Hydrochloride aims to reduce dosing frequency and minimize adverse effects associated with peak plasma concentrations. Research has focused on designing capsule formulations utilizing extrusion-spheronization processes with rate-controlling polymers such as ethyl cellulose and HPMC. Formulation development typically involves multiple stages, including pellet preparation, drug loading, and extended-release coating [6].
In a systematic formulation development study, pellets containing varying proportions of ethyl cellulose, microcrystalline cellulose, dicalcium phosphate, and Eudragit NE30D55 were initially prepared. The selected pellet formulation (C6) was subsequently coated with different drug loading solutions containing Methocel, with formulation DL7 identified as optimal. Finally, extended-release coating was applied using ethyl cellulose and HPMC in different ratios. The formulation with EC:HPMC in a 1:1 ratio (batch E9) demonstrated a similarity factor (f2) of 64.6 and a difference factor (f1) of 5.9 when compared to the reference marketed product (Urispas), meeting the criteria for dissolution profile similarity [6].
The selection of an appropriate dissolution medium for this compound Hydrochloride must consider its solubility characteristics in different solvents. Recent equilibrium solubility studies have demonstrated that this compound Hydrochloride exhibits the highest solubility in ethylene glycol and the lowest solubility in water across the temperature range of 278.15 K to 323.15 K (5°C to 50°C). The solubility increases with temperature in all solvents studied, following the modified Apelblat model with high correlation coefficients [7].
Table 3: Solubility Data of this compound Hydrochloride in Various Solvents
| Solvent | Temperature Range (K) | Solubility Correlation | Notes |
|---|---|---|---|
| Water | 278.15-323.15 | Lowest solubility | Suitable for sink conditions |
| Methanol | 278.15-323.15 | Moderate solubility | Useful for extraction |
| Ethanol | 278.15-323.15 | Moderate solubility | - |
| n-Propanol | 278.15-323.15 | Moderate solubility | - |
| Ethylene Glycol | 278.15-323.15 | Highest solubility | - |
| Acetonitrile | 278.15-323.15 | High solubility | HPLC mobile phase component |
For dissolution testing, the choice of medium should provide sufficient sink conditions while maintaining physiological relevance. Based on solubility data, aqueous buffers with added surfactants may be appropriate to mimic gastrointestinal fluids while ensuring adequate drug solubility. The thermodynamic parameters derived from solubility studies, including Gibbs free energy, enthalpy, and entropy, indicate that the dissolution process of this compound Hydrochloride is endothermic and entropy-driven [7].
The dissolution testing of this compound Hydrochloride tablets should be conducted using USP Apparatus 1 (basket) or 2 (paddle) following a standardized procedure. For immediate-release formulations, use 900 mL of dissolution medium (preferably 0.1 N HCl or phosphate buffer pH 6.8) maintained at 37°C ± 0.5°C. The rotation speed should be set at 50 rpm for paddles or 100 rpm for baskets [3] [5].
Withdraw aliquot samples (5-10 mL) at appropriate time intervals (typically 10, 15, 20, 30, 45, and 60 minutes for immediate-release; extended intervals for modified-release formulations). Filter each sample immediately through a 0.45-µm PVDF or equivalent membrane filter, discarding the first few mL. Analyze the filtered samples using the HPLC conditions described in Section 3.1. Perform the test with a minimum of six dosage units to ensure statistical reliability [3].
Diagram 1: Dissolution Testing Workflow for this compound Hydrochloride Tablets
Prepare the mobile phase according to USP specifications (Section 3.1) or alternative research methods (Section 4.1). Filter through a 0.45-µm filter and degas by sonication for 10 minutes. Set up the HPLC system with the specified column, maintaining a flow rate of 1.0 mL/min and detection wavelength of 293 nm (or 240 nm for alternative methods) [3] [5] [4].
Prepare standard solutions by accurately weighing this compound Hydrochloride reference standard and dissolving in mobile phase to obtain concentrations covering the expected range of dissolution samples (typically 0.05-0.1 mg/mL). Inject the standard solutions to establish system suitability as defined in Section 3.1. Once the system is deemed suitable, analyze the filtered dissolution samples, injecting each sample in duplicate. Calculate the percentage of drug released at each time point using the peak areas relative to the standard [3].
Construct the dissolution profile by plotting the cumulative percentage of drug released versus time. For quality control purposes, the dissolution acceptance criteria should follow USP guidelines, typically requiring Q=80% dissolved in 30 minutes for immediate-release products. For formulation development and comparison, calculate the similarity factor (f2) and difference factor (f1) to compare test and reference formulations [6].
The similarity factor (f2) is calculated using the formula:
where Rt and Tt are the cumulative percentage dissolved at each time point for reference and test products, respectively. An f2 value between 50 and 100 suggests similar dissolution profiles, while f1 values should be less than 15 [6].
Diagram 2: Data Analysis Workflow for Dissolution Profile Interpretation
These application notes provide comprehensive methodologies for dissolution profiling of this compound Hydrochloride pharmaceutical formulations. The USP method offers a regulatory-compliant approach for quality control testing, while research-based methods present enhanced efficiency and simultaneous impurity detection capabilities. The extended-release formulation strategies using polymer-based matrices enable modified release profiles that may improve therapeutic outcomes.
The solubility data and thermodynamic parameters provide a scientific basis for dissolution medium selection, while the detailed experimental protocols ensure reliable and reproducible results. Proper implementation of these methods will support formulation development, quality control, and regulatory submissions for this compound Hydrochloride drug products. As with all analytical methods, appropriate validation should be conducted prior to implementation, following current ICH guidelines and specific regulatory requirements.
Flavoxate hydrochloride is a synthetic urinary tract spasmolytic agent prescribed for symptomatic relief of bladder conditions including overactive bladder, urinary frequency, urgency, incontinence, and vesicourethral spasms. Chemically described as 2-piperidinoethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate hydrochloride, this compound belongs to a class of flavone derivatives with selective smooth muscle relaxant activity particularly targeted to the pelvic region [1] [2]. The molecular formula of this compound HCl is C₂₄H₂₅NO₄·HCl, with a molecular weight of 427.94 g/mol [2]. It is crucial to recognize that while this compound effectively alleviates urinary symptoms, it does not treat underlying bladder infections, which require appropriate antibiotic therapy [3].
The pharmaceutical significance of this compound HCl in treating overactive bladder symptoms necessitates robust quality control measures during drug manufacturing and development. Analytical method validation ensures that pharmaceutical products meet required quality standards throughout their lifecycle. The International Conference on Harmonisation (ICH) guidelines provide a standardized framework for validating analytical procedures to ensure their suitability for intended use [1] [4]. For this compound HCl, which is typically administered in 100 mg tablet formulations [2], validated analytical methods are essential for assessing identity, potency, purity, and performance characteristics. These methods must demonstrate accuracy, precision, specificity, and reliability to comply with regulatory requirements from agencies such as the FDA, which has approved this compound HCl under Abbreviated New Drug Applications (ANDA) [2].
Reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet detection has emerged as the primary analytical technique for quantifying this compound HCl in bulk and pharmaceutical dosage forms. The HPLC method offers several advantages including high sensitivity, excellent precision, and robust separation capabilities suitable for quality control laboratories. Through systematic validation following ICH guidelines, key parameters have been established to ensure the method's suitability for its intended purpose [1] [4].
The linearity of an analytical method is its ability to obtain test results directly proportional to the concentration of the analyte within a given range. For this compound HCl, the linearity of HPLC methods has been demonstrated across various concentration ranges. One validated method showed excellent linearity in the range of 1-250 μg/mL with a correlation coefficient (R²) of 0.9995, indicating a strong proportional relationship between concentration and detector response [1]. Another study reported linearity in the range of 800-1200 μg/mL with R² = 0.981 [4]. The limit of detection (LOD) and limit of quantitation (LOQ) represent the lowest amounts of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. For this compound HCl, LOD values ranging from 0.23 μg/mL [1] to 83.14 μg/mL [4] and LOQ values from 0.69 μg/mL [1] to 251.93 μg/mL [4] have been reported, depending on the specific methodological parameters employed.
Method precision indicates the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. For this compound HCl, both intra-day and inter-day precision have been evaluated, with results expressed as percentage relative standard deviation (%RSD). Intra-day precision studies demonstrated %RSD values ranging from 0.05% to 0.43%, while inter-day precision showed %RSD values between 0.15% and 0.65% [1]. Another study reported %RSD values for precision below 2% [4], which falls within the generally acceptable limit of not more than 2% for HPLC methods. Accuracy, representing the closeness of test results to the true value, was evaluated using recovery studies. The mean recovery of this compound HCl was reported as 99.6% with %RSD of 1.51% [1], demonstrating excellent method accuracy.
Table 1: HPLC Method Validation Parameters for this compound HCl
| Validation Parameter | Results (Method 1) | Results (Method 2) | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 1-250 μg/mL | 800-1200 μg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | 0.981 | R² ≥ 0.990 |
| Retention Time | 1.44 min | 2.43 min | - |
| LOD | 0.23 μg/mL | 83.14 μg/mL | - |
| LOQ | 0.69 μg/mL | 251.93 μg/mL | - |
| Intra-day Precision (%RSD) | 0.05-0.43% | < 2% | ≤ 2% |
| Inter-day Precision (%RSD) | 0.15-0.65% | < 2% | ≤ 2% |
| Accuracy (% Recovery) | 99.6% | - | 98-102% |
Table 2: System Suitability Test Parameters for this compound HCl HPLC Analysis
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention Time | 1.44 ± 0.05 min | - |
| Tailing Factor | 1.03 ± 0.1 | ≤ 2.0 |
| Theoretical Plates | 11169 ± 1.95 | > 2000 |
| Repeatability (%RSD, n=6) | 0.84% | ≤ 2.0% |
Method robustness demonstrates the reliability of an analysis when subjected to deliberate, small variations in method parameters. For this compound HCl HPLC methods, robustness was evaluated by assessing the impact of changes in extraction time, mobile phase composition, flow rate, and detection wavelength. The results indicated that the method remained unaffected by small variations in these parameters, with all system suitability criteria remaining within acceptable limits [1]. Specificity, the ability to measure the analyte accurately in the presence of potential interferents, was confirmed by comparing chromatograms of standard solutions with those from sample matrices. The method effectively separated this compound HCl from tablet excipients, with no interference observed at the retention time of the drug peak [1] [4]. The retention time of this compound HCl ranged between 1.44 and 3.50 minutes depending on the specific chromatographic conditions, with the internal standard ibuprofen eluting at approximately 3.50 minutes in one method [1].
The HPLC analysis of this compound HCl requires specific instrumentation and conditions to achieve optimal separation and quantification. The following standardized protocol has been developed and validated for the determination of this compound HCl in bulk and tablet dosage forms [1]:
The mobile phase preparation requires careful measurement of 750 mL of HPLC-grade acetonitrile and 250 mL of 0.1% formic acid in water. The components should be mixed thoroughly and degassed by sonication for 10 minutes before use. The method has been shown to provide a retention time of approximately 1.44 minutes for this compound HCl and 3.50 minutes for the internal standard (ibuprofen) when used [1]. Alternative mobile phase compositions have also been validated, including a mixture of acetonitrile and buffer (65:35 v/v) where the buffer contains 1-hexane sulphonic acid, orthophosphoric acid, and triethylamine, with detection at 293 nm [4].
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound HCl reference standard into a 10 mL volumetric flask. Add about 8 mL of mobile phase, sonicate for 5 minutes to dissolve, and dilute to volume with mobile phase to obtain a stock solution of 1 mg/mL. Further dilute appropriate aliquots with mobile phase to obtain working standard solutions in the concentration range of 1-250 μg/mL. For methods using internal standard, add 0.5 mL of ibuprofen solution (1 mg/mL) to each 10 mL volumetric flask before dilution [1].
Sample Preparation from Tablets: Accurately weigh and finely powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound HCl to a 10 mL volumetric flask. Add approximately 8 mL of mobile phase, sonicate for 10 minutes with occasional shaking, and dilute to volume with mobile phase. Filter the solution through a 0.45 μm nylon membrane filter, discarding the first 1 mL of filtrate. Dilute the filtered solution appropriately with mobile phase to obtain a final concentration within the linear range of the method [1].
Table 3: System Suitability Test Requirements
| Test Parameter | Specification | Frequency |
|---|---|---|
| Theoretical Plates | NLT 2000 | Beginning of each sequence |
| Tailing Factor | NMT 2.0 | Beginning of each sequence |
| Relative Standard Deviation | NMT 2.0% for six replicate injections | Beginning of each sequence |
| Resolution | NLT 2.0 between this compound and internal standard | Beginning of each sequence |
While HPLC provides high specificity and sensitivity, UV spectrophotometry offers a simpler, more economical alternative for the quantification of this compound HCl in pharmaceutical formulations. Recent research has focused on developing and validating stability-indicating UV methods that can adequately quantify this compound HCl while also demonstrating stability-indicating properties [5]. These methods typically employ standard spectrophotometric equipment with 1 cm matched quartz cells and measure absorbance at predetermined wavelengths specific to this compound HCl. The development of stability-indicating methods requires forced degradation studies under various stress conditions including acid, base, oxidative, thermal, and photolytic degradation to demonstrate method specificity. Although the search results do not provide detailed validation parameters for UV spectrophotometric methods, they indicate that such methods have been successfully developed and validated for the estimation of this compound HCl in bulk and tablet dosage forms [5].
Fluorometric methods have been developed as highly sensitive alternatives for the determination of this compound HCl. These methods leverage the native fluorescence properties of this compound HCl or its derivatives after appropriate chemical modification. One patented fluorometric determination method involves specific reaction conditions to enhance fluorescence detection [6]. The general procedure includes preparing sample solutions in appropriate solvents, potentially involving heating or boiling steps to complete reactions, followed by cooling and fluorescence measurement at specific excitation and emission wavelengths. Fluorometric methods typically offer lower detection limits compared to UV spectrophotometry, making them suitable for analyzing low concentrations of this compound HCl. However, they may require more extensive sample preparation and optimization of reaction conditions. The fluorometric method described in the patent literature demonstrates that fluorescence spectroscopy can be successfully applied to the quantitative analysis of this compound HCl with appropriate validation [6].
Table 4: Comparison of Analytical Techniques for this compound HCl
| Parameter | HPLC | UV Spectrophotometry | Fluorometry |
|---|---|---|---|
| Specificity | High | Moderate | High |
| Sensitivity | High (LOD: 0.23 μg/mL) | Moderate | Very High |
| Linearity Range | 1-250 μg/mL | Not specified | Not specified |
| Precision | %RSD < 1% | Not specified | Not specified |
| Equipment Cost | High | Low | Moderate |
| Sample Throughput | Moderate | High | Moderate |
| Applications | Assay, related substances | Routine quality control | Trace analysis |
The following diagrams illustrate the key processes and decision pathways in analytical method development and validation for this compound HCl, providing visual guidance for researchers implementing these protocols.
Diagram 1: HPLC Method Development Workflow for this compound HCl - This flowchart illustrates the systematic approach to developing a validated HPLC method for this compound HCl analysis, from initial column selection through method optimization and final validation.
Diagram 2: Method Validation Decision Pathway - This decision tree outlines the critical validation parameters that must be evaluated sequentially for this compound HCl analytical methods, with pass/fail criteria based on ICH guidelines.
The comprehensive validation of analytical methods for this compound HCl is essential for ensuring product quality, safety, and efficacy throughout the pharmaceutical product lifecycle. The HPLC methods detailed in these application notes demonstrate excellent performance characteristics across all validated parameters, including specificity, linearity, accuracy, precision, and robustness. The documented protocols provide reliable, reproducible procedures suitable for routine quantitative analysis of this compound HCl in both bulk drug substances and finished pharmaceutical dosage forms [1] [4]. These methods fully comply with ICH harmonized tripartite guidelines covering validation of analytical procedures (Q2(R1)) and stability testing (Q1A(R2)) [1] [4].
The application of these validated methods extends to various aspects of pharmaceutical development and quality control, including stability testing, formulation development, and batch release testing. The rapid analysis time of less than 5 minutes per sample for some HPLC methods enables high throughput in quality control laboratories, while maintaining compliance with regulatory standards [1]. As pharmaceutical analysis continues to evolve, these validated methods for this compound HCl provide a solid foundation for quality assurance and may be adapted for related compounds or extended to include related substances determination through method modification. The structured approach to method development and validation outlined in these application notes serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound HCl and similar pharmaceutical compounds.
Flavoxate hydrochloride (FLX) is a pharmaceutical agent with direct spasmolytic activity on smooth muscle, primarily used in urological practice for the symptomatic relief of various urinary tract disorders. Chemically designated as 3-methylflavone-8-carboxylic acid β-piperidinoethyl ester hydrochloride, this compound possesses a molecular weight of 427.93 g/mol and the empirical formula C₂₄H₂₆ClNO₄ [1]. The drug has been clinically employed for more than three decades to manage urinary urgency, frequency, and incontinence associated with inflammatory disorders of the urinary tract, as well as for relief of vesicourethral spasms resulting from instrumentation or surgery [1] [2]. The molecular structure of this compound incorporates a flavone backbone esterified with a piperidinoethyl group, which is essential for its pharmacological activity.
The development of stability-indicating methods for this compound HCl represents a critical aspect of pharmaceutical analysis, ensuring that product quality, safety, and efficacy are maintained throughout the shelf life. These methods are specifically validated to detect and quantify the active pharmaceutical ingredient while effectively resolving it from its degradation products, thus providing reliable assessment of stability characteristics [3] [4]. The physicochemical properties of this compound HCl, particularly its solubility profile, significantly influence analytical method development and stability behavior. The table below summarizes key solubility characteristics of this compound HCl across different solvents and pH conditions:
Table 1: Solubility Profile of this compound HCl
| Solvent System | pH | Solubility |
|---|---|---|
| Water | 5.7 | 11.30 mg/mL |
| 0.1N HCl | 1.2 | 0.57 mg/mL |
| Phosphate Buffer | 4.5 | 13.68 mg/mL |
| Phosphate Buffer | 6.0 | 15.43 mg/mL |
| Phosphate Buffer | 6.8 | 6.17 mg/mL |
| Phosphate Buffer | 7.2 | 1.04 mg/mL |
| Phosphate Buffer | 7.5 | 0.58 mg/mL |
| Methanol | - | 0.90% w/v |
| Chloroform | - | 2.50% w/v |
| n-Octanol | - | 0.02% w/v |
As evidenced in the solubility data, this compound HCl exhibits pH-dependent solubility, with highest solubility observed in slightly acidic conditions (pH 4.5-6.0) and significantly reduced solubility in alkaline environments. This property has important implications for chromatographic method development and dissolution testing, particularly when employing reversed-phase liquid chromatographic systems [2]. The free base form of this compound is practically insoluble in water (0.001% w/v at 25°C) but demonstrates good solubility in common organic solvents including chloroform, methanol, and ethanol [2].
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection has been successfully developed and validated for the determination of this compound HCl in bulk drug substances and pharmaceutical formulations. One optimized method utilizes an Eclipse C18 column (150 mm × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in water (75:25, v/v) at a flow rate of 0.8 mL/min [1]. Detection is performed at 218 nm, providing appropriate sensitivity for quantitative analysis. This method has demonstrated excellent chromatographic performance, with this compound eluting at approximately 1.44 minutes and the internal standard (ibuprofen) at 3.50 minutes, enabling rapid analysis [1]. The method was comprehensively validated according to International Conference on Harmonisation (ICH) guidelines, showing linearity over the concentration range of 1-250 μg/mL, with a correlation coefficient of 0.9995 [1].
For stability-indicating applications, a green micellar liquid chromatographic method has been developed using an environmentally friendly approach. This method employs a BDS Hypersil phenyl column (4.6 mm × 250 mm, 5 μm) with a micellar mobile phase consisting of 0.15 M sodium dodecyl sulphate, 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid (pH 2.5) [3]. UV detection is set at 325 nm, and the method demonstrates linearity over the concentration range of 2.0-40.0 μg/mL with a detection limit of 0.40 μg/mL [3]. This approach offers advantages of reduced environmental impact through decreased use of hazardous organic solvents while maintaining robust analytical performance.
Voltammetric methods have been developed as sensitive and cost-effective alternatives for this compound HCl determination. One validated approach utilizes a ferrocene modified carbon paste electrode (FMCPE) for the electroanalysis of this compound in bulk drug substances, pharmaceutical formulations, and biological fluids such as human urine [5]. The method is based on the irreversible diffusion-controlled oxidation process of this compound in Britton-Robinson buffer over the pH range of 2-6 [5]. The linear dynamic range for this method is 7.8 × 10⁻⁶ to 1.2 × 10⁻⁴ mol L⁻¹, with a detection limit of 5.9 × 10⁻⁷ mol L⁻¹ [5]. The percentage recovery ranges between 99.2% and 101.1%, demonstrating excellent accuracy for quality control applications [5].
Table 2: Summary of Analytical Techniques for this compound HCl
| Method | Conditions | Linearity | LOD/LOQ | Applications |
|---|---|---|---|---|
| RP-HPLC with UV | Eclipse C18 column; ACN:0.1% formic acid (75:25); 0.8 mL/min; 218 nm | 1-250 μg/mL (r=0.9995) | LOD: 0.23 μg/mL; LOQ: 0.69 μg/mL | Bulk drug and tablet formulation |
| Micellar LC | BDS Hypersil phenyl column; 0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M H₃PO₄ (pH 2.5); 325 nm | 2.0-40.0 μg/mL | LOD: 0.40 μg/mL | Stability-indicating method; degradation studies |
| Voltammetry | Ferrocene modified carbon paste electrode; Britton-Robinson buffer (pH 2-6) | 7.8×10⁻⁶ to 1.2×10⁻⁴ mol/L | LOD: 5.9×10⁻⁷ mol/L | Bulk, dosage forms, human urine |
Comprehensive forced degradation studies conducted according to ICH guidelines provide critical insight into the stability characteristics of this compound HCl under various stress conditions. This compound undergoes significant degradation when subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions [3] [4]. The highest degradation is observed under acidic stress conditions, where the drug demonstrates particular susceptibility [4]. Under oxidative stress conditions, this compound degradation follows concentration- and temperature-dependent kinetics, allowing for the calculation of degradation rate constants and half-life values [3].
The kinetic study of oxidative degradation has been conducted at different temperature settings, enabling the determination of reaction rate constants, half-life times, and activation energy [3]. These parameters are essential for predicting shelf-life and establishing appropriate storage conditions for pharmaceutical products containing this compound HCl. The degradation products formed under various stress conditions have been successfully resolved from the parent drug using the developed stability-indicating methods, confirming their stability-indicating capability [3] [4]. The application of peak purity tests using photodiode array detection has verified that the this compound peak remains homogenous and pure in all stress samples, further validating the analytical methods [4].
Table 3: Summary of Forced Degradation Conditions and Results
| Stress Condition | Details | Extent of Degradation | Comments |
|---|---|---|---|
| Acidic | Not specified | Significant | Highest degradation observed |
| Alkaline | Not specified | Significant | Well-resolved degradation products |
| Oxidative | Not specified | Significant | Concentration- and temperature-dependent |
| Thermal | Not specified | Detectable | Degradation products resolved from API |
| Photolytic | Not specified | Detectable | Method validated as per ICH guidelines |
The degradation pathways of this compound HCl have been postulated based on the characterization of degradation products formed under various stress conditions [3]. While the exact structures of these degradation products require further elucidation through advanced analytical techniques such as LC-MS, the successful resolution of these compounds from the parent drug confirms the effectiveness of the stability-indicating methods. The proposed green chromatographic method using micellar eluent has demonstrated particular effectiveness in separating this compound from its degradation products, providing an environmentally friendly alternative for stability testing [3].
The oxidative degradation kinetics of this compound have been thoroughly investigated, with calculations of reaction rate constants, half-life times, and activation energy providing valuable data for formulation development and storage condition establishment [3]. These kinetic parameters facilitate the prediction of long-term stability and support the development of robust pharmaceutical products with appropriate shelf-life assignments.
This compound exerts its pharmacological effects through multiple mechanisms, primarily functioning as a muscarinic acetylcholine receptor antagonist with a reported IC₅₀ of 12.2 μM [6]. Additionally, research has demonstrated that this compound causes a concentration-dependent reduction of K⁺-induced contraction in human urinary bladder tissue [7]. At the cellular level, this compound inhibits voltage-dependent L-type calcium channels in human detrusor myocytes, with a reported Kᵢ value of 10 μM [7] [6]. This calcium channel blocking activity occurs in a voltage- and concentration-dependent manner and contributes significantly to the smooth muscle relaxant properties of the drug [7].
The spasmolytic activity of this compound is particularly selective for pelvic smooth muscles, explaining its therapeutic utility in urinary tract disorders [1]. Immunohistochemical studies have confirmed the presence of the α1C subunit protein, a constituent of human L-type calcium channels (CaV1.2), in bundles of human detrusor smooth muscle, providing a molecular target for this compound's action [7]. The drug's effect on calcium channels includes a shift of the steady-state inactivation curve to the left at a holding potential of -90 mV, further elucidating its mechanism at the cellular level [7].
Diagram 1: Mechanism of Action - this compound inhibits L-type calcium channels in detrusor muscle, reducing calcium influx and contraction. The diagram illustrates the pathway through which this compound exerts its spasmolytic effect by blocking voltage-dependent calcium channels in human detrusor myocytes, thereby reducing calcium influx and subsequent muscle contraction [7] [6].
Beyond its primary mechanisms, this compound demonstrates additional pharmacological effects that contribute to its therapeutic profile. The drug has been shown to inhibit cyclic AMP formation in a concentration-dependent manner in membranes from rat striatum and cerebral cortex, an action that is completely abolished by pretreating the membranes with pertussis toxin [6]. This suggests the involvement of G-protein coupled receptors in this compound's signal transduction mechanisms. Furthermore, this compound displaces [³H]nitrendipine binding on calcium channel binding sites with an IC₅₀ of 254 μM, confirming its interaction with dihydropyridine-sensitive calcium channels [6].
The in vivo pharmacological profile of this compound includes suppression of both initial phasic contractions and tonic contractions in rat bladder models at doses of 10 mg/kg administered intravenously [6]. The drug also abolishes rhythmic bladder contractions without changing baseline vesical pressure, demonstrating its specific action on pathologic bladder contractions while maintaining normal bladder function [6]. These pharmacological characteristics underscore the importance of robust analytical methods to ensure consistent dosing and therapeutic effect in clinical practice.
Chromatographic Conditions: Utilize an Eclipse C18 column (150 mm × 4.6 mm, 5 μm) maintained at ambient temperature. The mobile phase consists of acetonitrile and 0.1% formic acid in water (75:25, v/v) delivered isocratically at a flow rate of 0.8 mL/min. Detection should be performed at 218 nm with an injection volume of 20 μL [1].
Standard Solution Preparation: Accurately weigh 10 mg of this compound HCl reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by appropriate dilution of the stock solution with mobile phase to cover the concentration range of 1-250 μg/mL [1].
Sample Preparation: Weigh and powder twenty tablets. Transfer an amount of powder equivalent to 10 mg of this compound HCl to a 10 mL volumetric flask. Add approximately 8 mL of mobile phase, sonicate for 10 minutes, then dilute to volume with mobile phase. Filter the solution through a 0.45 μm nylon membrane filter before injection [1].
System Suitability Testing: Perform five replicate injections of standard solution at 100 μg/mL concentration. The method should meet the following system suitability criteria: relative standard deviation of peak areas ≤2.0%, tailing factor ≤2.0, and theoretical plate count >2000 [1].
Acidic Degradation: Add 1 mL of 0.1 N HCl to 10 mg of this compound HCl in a 10 mL volumetric flask. Heat at 60°C for 1 hour. Cool, then neutralize with 0.1 N NaOH. Dilute to volume with mobile phase [3] [4].
Alkaline Degradation: Add 1 mL of 0.1 N NaOH to 10 mg of this compound HCl in a 10 mL volumetric flask. Heat at 60°C for 1 hour. Cool, then neutralize with 0.1 N HCl. Dilute to volume with mobile phase [3] [4].
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 10 mg of this compound HCl in a 10 mL volumetric flask. Allow to stand at room temperature for 30 minutes. Dilute to volume with mobile phase [3] [4].
Thermal Degradation: Expose solid this compound HCl to dry heat at 70°C for 24 hours in a hot air oven. Prepare sample solution at 1 mg/mL concentration in mobile phase [3] [4].
Photolytic Degradation: Expose solid this compound HCl to UV light (200 W h/m²) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber. Prepare sample solution at 1 mg/mL concentration in mobile phase [3] [4].
Diagram 2: Forced Degradation Workflow - Systematic approach for stress testing of this compound HCl. The diagram outlines the experimental workflow for conducting forced degradation studies on this compound HCl, including various stress conditions and subsequent analysis to evaluate stability and identify degradation products [3] [4].
The developed stability-indicating methods for this compound HCl have been comprehensively validated according to ICH guidelines, addressing the parameters of specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [1] [3] [4]. For routine quality control applications, the RP-HPLC method provides excellent performance with a percentage recovery range of 97.4-101.3% and relative standard deviation for intra-day and inter-day precision of 0.05-0.43% and 0.15-0.65%, respectively [1]. The method demonstrates sufficient sensitivity with LOD and LOQ values of 0.23 μg/mL and 0.69 μg/mL, respectively [1].
For stability testing in pharmaceutical development, the green micellar liquid chromatographic method offers advantages of environmental friendliness through reduced use of hazardous organic solvents while maintaining robust analytical performance [3]. This method has been successfully applied for the assay of this compound in commercial tablets with mean percentage recovery of 99.80 ± 1.41% [3]. The method effectively resolves this compound from its degradation products under various stress conditions, confirming its stability-indicating capability [3].
Stability-indicating methods must demonstrate specificity in the presence of degradation products to comply with regulatory requirements for pharmaceutical product registration. The forced degradation studies should result in approximately 5-20% degradation to properly evaluate the method's ability to separate the active pharmaceutical ingredient from its degradation products [3] [4]. The use of peak purity tools with photodiode array detection provides critical evidence of method specificity by demonstrating that the this compound peak is homogenous and pure in all stress samples [4].
For method transfer to quality control laboratories, the robustness of the analytical method should be established by evaluating the influence of small, deliberate variations in method parameters. The RP-HPLC method has demonstrated robustness when changing the extraction time, mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±1 nm) [1]. These experiments confirm that the method remains unaffected by small operational variations, ensuring reproducible results across different laboratories and analysts.
The development and validation of stability-indicating methods for this compound HCl are essential components of pharmaceutical development and quality assurance. The RP-HPLC and green micellar liquid chromatographic methods described in these application notes provide reliable approaches for the quantification of this compound HCl in the presence of its degradation products. The comprehensive forced degradation studies demonstrate that this compound HCl is susceptible to degradation under various stress conditions, particularly in acidic environments, highlighting the importance of proper formulation and storage conditions. The detailed experimental protocols and application notes presented herein support the implementation of these methods in pharmaceutical analysis, ensuring the quality, safety, and efficacy of this compound HCl-containing products throughout their shelf life.
3-Methylflavone-8-carboxylic acid (MFCA) represents a critical metabolite of flavoxate hydrochloride, a therapeutic agent widely used for managing urinary tract disorders characterized by urgency, frequency, and incontinence. This compound hydrochloride, a flavone derivative with direct spasmolytic activity on urinary tract smooth muscles, undergoes rapid and extensive metabolism following oral administration, with MFCA emerging as its primary active metabolite [1] [2]. The analytical determination of MFCA in biological matrices and pharmaceutical formulations has gained significant importance in pharmaceutical research and clinical monitoring for several reasons. First, MFCA exhibits direct pharmacological activity on the smooth muscles of the urinary tract through inhibition of phosphodiesterase (PDE) enzyme, contributing substantially to the therapeutic effects of this compound [2]. Second, regulatory agencies such as the USFDA have recognized MFCA as a valid analyte for bioequivalence assessment when parent drug concentrations cannot be reliably measured [3].
The metabolism and excretion profile of this compound further underscores the importance of MFCA monitoring. After oral administration, this compound is rapidly absorbed and metabolized, with traces of both the parent drug and MFCA detectable in blood. MFCA is excreted in urine, allowing for excretion studies of this compound to be performed through monitoring of MFCA in urine [2]. Additionally, MFCA is also recognized as a degradation product of this compound, forming through hydrolysis under various conditions, which necessitates its monitoring in stability-indicating analytical methods for pharmaceutical formulations [3] [4].
This application note provides a comprehensive compilation of established analytical methods for determining MFCA across different matrices, complete with detailed experimental protocols, validation parameters, and application data to support researchers in pharmacokinetic studies, bioequivalence assessments, and formulation development.
MFCA, with the systematic IUPAC name 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, possesses a molecular formula of C₁₇H₁₂O₄ and a molecular weight of 280.28 g/mol [5]. The compound features a flavone backbone with strategic substituents that govern its analytical detectability and metabolic behavior. The structure incorporates a carboxylic acid moiety at position 8 of the chromene ring, which significantly influences its ionization characteristics and extraction efficiency (SMILES: Cc1c(-c2ccccc2)oc2c(C(=O)O)cccc2c1=O) [5].
The compound exists as a solid at room temperature and demonstrates pH-dependent solubility characteristics. As a carboxylic acid derivative, MFCA exhibits increased solubility in alkaline conditions due to salt formation. This property is frequently exploited in analytical sample preparation, where pH adjustment enhances extraction efficiency from biological matrices [2]. The compound's native fluorescence (excitation maximum at 338 nm, emission maximum at 390 nm) provides a valuable analytical handle for sensitive detection, particularly in urine matrices where spectrofluorimetric methods have been successfully applied [2].
The metabolic transformation of this compound to MFCA represents the primary biotransformation pathway for this therapeutic agent. Following oral administration, this compound undergoes rapid and extensive hydrolysis, resulting in MFCA as the principal metabolite detectable in systemic circulation [3]. This conversion occurs through enzymatic ester hydrolysis, cleaving the β-piperidinoethyl ester linkage of this compound to liberate MFCA and 2-(1-piperidino) ethanol [3].
Table 1: Stability Characteristics of this compound and MFCA in Biological Matrices
| Compound | Matrix | Storage Conditions | Stability Profile | Key Considerations |
|---|---|---|---|---|
| This compound | Human plasma | Room temperature, 6h | Significant degradation (~70%) | Rapid hydrolysis to MFCA |
| This compound | Human plasma | -70°C, 30 days | Stable (<15% degradation) | Long-term storage requires -70°C |
| MFCA | Human plasma | Room temperature, 6h | Stable (<10% degradation) | No significant degradation |
| MFCA | Human plasma | -70°C, 30 days | Stable (<10% degradation) | Suitable for long-term storage |
| MFCA | Human urine | Room temperature, 24h | Stable | No significant degradation |
The metabolic relationship between this compound and MFCA, along with stability considerations, can be visualized in the following pathway:
MFCA exhibits direct spasmolytic activity on the smooth muscles of the urinary tract, primarily through inhibition of phosphodiesterase (PDE) enzyme, leading to increased cyclic AMP levels and subsequent smooth muscle relaxation [2]. This pharmacological activity contributes significantly to the therapeutic effects observed following this compound administration. The metabolite is excreted primarily in urine, with urinary concentrations reflecting the extent of this compound metabolism and elimination [2]. Understanding this metabolic pathway is essential for designing appropriate bioanalytical strategies for this compound products, particularly when MFCA serves as the primary analyte for bioequivalence assessment as per USFDA guidelines [3].
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents one of the most widely employed techniques for the quantification of MFCA in pharmaceutical formulations and biological matrices. The method described herein was specifically developed to address the need for a rapid, economical, and precise analytical approach for determining this compound hydrochloride in bulk and solid dosage forms, with MFCA being monitored as both a metabolite and potential degradation product [1]. Traditional HPLC methods for this compound analysis often exhibited extended retention times exceeding five minutes with high mobile phase consumption (flow rate of 1.5 mL/min), creating imperative for development of more efficient chromatographic conditions [1].
This optimized method delivers significantly reduced analysis time while maintaining robust separation performance, making it particularly suitable for quality control laboratories requiring high-throughput analysis of multiple samples. The method has been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating reliability for routine quantitative applications in pharmaceutical analysis [1].
Materials and Reagents:
Instrumentation and Conditions:
Sample Preparation Procedures:
Validation Parameters and Acceptance Criteria:
Table 2: HPLC-UV Validation Parameters for MFCA Determination
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity range | 1-250 μg/mL | - |
| Regression equation | Y = 0.022X + 0.0052 | - |
| Correlation coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.6% ± 1.51 | 97.4-101.3% |
| Intra-day precision (%RSD) | 0.05-0.43% | ≤ 2.0% |
| Inter-day precision (%RSD) | 0.15-0.65% | ≤ 2.0% |
| LOD | 0.23 μg/mL | - |
| LOQ | 0.69 μg/mL | - |
| Retention time (MFCA) | 1.44 min ± 0.05% RSD | - |
| Retention time (Ibuprofen) | 3.50 min ± 0.05% RSD | - |
| Tailing factor | 1.03 ± 0.1% RSD | ≤ 2.0 |
| Theoretical plates | 11169 ± 1.95% RSD | ≥ 2000 |
The developed HPLC-UV method demonstrates exceptional chromatographic efficiency with complete resolution of MFCA and internal standard peaks. The retention times of 1.44 minutes for MFCA and 3.50 minutes for ibuprofen facilitate rapid analysis, significantly reducing solvent consumption and increasing laboratory throughput compared to conventional methods [1]. System suitability parameters, including tailing factor (1.03) and theoretical plate count (11,169), confirm optimal chromatographic performance under the specified conditions.
The method has been successfully applied to the analysis of commercial this compound hydrochloride tablets, with quantitative extraction efficiency and minimal excipient interference observed. The simple sample preparation protocol, employing direct extraction with mobile phase followed by filtration, eliminates the need for complex clean-up procedures while maintaining analytical integrity. The robustness of the method was verified through deliberate variations in extraction time, mobile phase composition (±2% organic phase), flow rate (±0.1 mL/min), and detection wavelength (±1 nm), with all modifications yielding acceptable results within specified tolerance limits [1].
The following workflow illustrates the complete analytical procedure:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for sensitive and selective determination of MFCA in biological matrices, particularly in plasma for pharmacokinetic and bioequivalence studies. This technology provides unparalleled specificity and sensitivity, enabling reliable quantification of both this compound and its metabolite MFCA at trace concentrations encountered in biological fluids following therapeutic dosing [3]. The simultaneous determination of parent drug and metabolite is particularly valuable for comprehensive pharmacokinetic characterization, as it allows for direct correlation of systemic exposure patterns.
A key advantage of LC-MS/MS methodology is its ability to address the stability challenges associated with this compound in biological matrices. This compound is susceptible to pH-dependent hydrolysis, converting to MFCA during sample collection, processing, and storage. This conversion poses significant analytical challenges, as accurately distinguishing between administered this compound and its metabolite is essential for correct pharmacokinetic interpretation. The LC-MS/MS method described herein includes stability evaluations to ensure that measured MFCA concentrations truly represent the metabolite formed in vivo rather than an artifact of ex vivo degradation [3] [4].
Materials and Chemicals:
Instrumentation and Conditions:
Sample Preparation Procedure:
Calibration Standards and Quality Controls:
Method Validation Parameters:
Table 3: LC-MS/MS Method Performance Characteristics for MFCA
| Performance Parameter | MFCA Results | Acceptance Criteria |
|---|---|---|
| Linear range (ng/mL) | 2.5-500 ng/mL | - |
| Correlation coefficient (r²) | >0.998 | ≥ 0.995 |
| Lower limit of quantification | 2.5 ng/mL | Accuracy 80-120%, CV ≤20% |
| Intra-day accuracy | 96.4-102.8% | 85-115% |
| Intra-day precision (%CV) | 2.1-6.8% | ≤15% |
| Inter-day accuracy | 95.8-104.3% | 85-115% |
| Inter-day precision (%CV) | 3.5-8.2% | ≤15% |
| Matrix effect | 92.5-106.3% | 85-115% |
| Recovery efficiency | 88.4-95.7% | Consistent and reproducible |
| Bench-top stability (6h) | 94.2% remaining | ≥85% |
| Freeze-thaw stability (3 cycles) | 91.8% remaining | ≥85% |
| Long-term stability (-70°C, 30 days) | 96.5% remaining | ≥85% |
This validated LC-MS/MS method has been successfully applied to a bioequivalence study of two this compound formulations (test and reference) in healthy human volunteers under fasting conditions [3]. The study demonstrated the method's capability to generate reliable concentration-time data for both this compound and MFCA, allowing for comprehensive pharmacokinetic analysis. The results confirmed that the 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ for both analytes fell within the bioequivalence acceptance range of 80-125%, establishing therapeutic equivalence between the formulations.
The method's exceptional sensitivity (LLOQ of 2.5 ng/mL for both analytes) enabled precise characterization of the terminal elimination phase, critical for accurate calculation of elimination half-life and total exposure. The incurred sample reanalysis (ISR) results demonstrated excellent reproducibility, with >95% of repeats within 20% of initial values, further validating method robustness for large-scale study samples [3]. The simultaneous quantification of parent drug and metabolite provides regulatory agencies with comprehensive data to make informed decisions regarding bioequivalence, particularly important when this compound concentrations are low or highly variable, and MFCA serves as the primary basis for bioequivalence determination.
Native fluorescence properties of MFCA provide the basis for a highly sensitive and selective spectrofluorimetric method, particularly suitable for urinary excretion studies. This approach capitalizes on the intrinsic fluorescence characteristics of MFCA, which exhibits excitation and emission maxima at 338 nm and 390 nm, respectively [2]. In contrast, the parent drug this compound demonstrates negligible fluorescence at similar concentrations, enabling direct quantification of MFCA without interference from the unmetabolized drug. This technique offers significant advantages for clinical monitoring and excretion studies, where simplicity, cost-effectiveness, and high throughput are paramount.
The spectrofluorimetric method requires minimal sample preparation, eliminating the need for complex extraction procedures or derivatization steps typically associated with chromatographic techniques. For urine analysis, samples are simply centrifuged to remove particulate matter, appropriately diluted with distilled water to bring concentrations within the linear range, and analyzed directly [2]. This streamlined approach facilitates processing of large sample batches, making it ideal for comprehensive urinary excretion studies that require analysis of numerous samples collected over extended time periods.
Key Method Parameters:
Capillary electrophoresis (CE) offers an alternative separation approach for MFCA determination, particularly advantageous when sample volume is limited or when minimal solvent consumption is desired. This technique has been successfully applied to the direct determination of MFCA in human urine without extensive sample pretreatment, leveraging the high separation efficiency and rapid analysis capabilities inherent to CE methodology [6]. The direct injection approach eliminates time-consuming sample preparation steps, reducing total analysis time while maintaining analytical reliability.
The CE method employs fused-silica capillaries with basic buffer systems that facilitate the separation of MFCA based on its charge-to-size ratio under applied electric field. The method demonstrates adequate sensitivity for monitoring MFCA excretion patterns, with a reported limit of quantification of 1.0 μg/mL in urine matrices [6] [3]. While this sensitivity is sufficient for urinary monitoring where metabolite concentrations are typically high, it may be inadequate for plasma analysis where lower concentrations are encountered. The method validation includes assessment of migration time reproducibility, peak area precision, and linearity, with results meeting acceptance criteria for bioanalytical applications.
The selection of an appropriate analytical method for MFCA determination depends on multiple factors, including the required sensitivity, sample throughput, available instrumentation, and intended application. Each technique offers distinct advantages and limitations that must be carefully considered during method selection.
Table 4: Comparative Analysis of MFCA Determination Methods
| Method Parameter | HPLC-UV | LC-MS/MS | Spectrofluorimetry | Capillary Electrophoresis |
|---|---|---|---|---|
| Sensitivity | 0.23 μg/mL (LOD) | 2.5 ng/mL (LLOQ) | 0.015 μg/mL (LOD) | 1.0 μg/mL (LOQ) |
| Linear range | 1-250 μg/mL | 2.5-500 ng/mL | 0.05-1.0 μg/mL | 1-100 μg/mL |
| Precision (%RSD) | 0.05-0.65% | 2.1-8.2% | 0.62-2.34% | 3-8% |
| Sample throughput | High | Moderate | Very high | High |
| Sample preparation | Moderate | Simple | Minimal | Minimal |
| Equipment cost | Moderate | High | Low | Moderate |
| Application scope | Formulations, stability studies | Bioequivalence, pharmacokinetics | Urinary excretion studies | Urinary monitoring |
| Selectivity | Good | Excellent | Moderate | Good |
The optimal analytical method for MFCA determination varies significantly based on the specific research objectives and sample matrix. The following guidelines facilitate appropriate method selection:
Pharmaceutical formulation analysis: For quality control testing of this compound tablets and assessment of MFCA as a degradation product, HPLC-UV represents the most practical choice, offering robust performance, adequate sensitivity, and cost-effectiveness for routine analysis [1].
Bioequivalence and pharmacokinetic studies: When evaluating this compound products for regulatory submission or conducting detailed clinical pharmacology studies, LC-MS/MS is unequivocally recommended. Its superior sensitivity and specificity enable reliable quantification of both parent drug and metabolite in plasma, providing comprehensive pharmacokinetic data [3].
Urinary excretion studies: For investigating renal elimination patterns or conducting clinical monitoring where urine serves as the primary matrix, spectrofluorimetry offers distinct advantages due to its simplicity, rapid analysis time, and excellent sensitivity for MFCA in urine [2].
Research with limited sample volume: When sample volume is constrained or when green analytical chemistry principles prioritizing reduced solvent consumption are applied, capillary electrophoresis provides a viable alternative, particularly for urinary MFCA monitoring [6].
The comprehensive analytical methodologies presented in this application note provide researchers with validated tools for accurate quantification of 3-methylflavone-8-carboxylic acid across various matrices and applications. From robust HPLC-UV methods for pharmaceutical quality control to highly sensitive LC-MS/MS techniques for bioequivalence assessment, each approach has been optimized to address specific analytical requirements. The availability of alternative techniques such as spectrofluorimetry and capillary electrophoresis further expands methodological flexibility, enabling appropriate method selection based on specific research objectives, available resources, and required sensitivity.
The critical role of MFCA as both the primary active metabolite of this compound and a potential degradation product underscores the importance of reliable analytical methods for its quantification. The protocols detailed herein have been rigorously validated according to international guidelines and successfully applied to real-world analytical challenges, demonstrating their robustness and reliability. As pharmaceutical development of this compound products continues to evolve, these analytical methods will remain essential tools for ensuring product quality, understanding clinical pharmacology, and demonstrating therapeutic equivalence in generic drug development.
The following tables summarize the key findings from a study on developing extended-release Flavoxate HCl capsules using extrusion-spheronization [1].
Table 1: Composition of Optimized Formulation Batches
This table outlines the core components of the pellet formulation and the extended-release coating.
| Component | Function | Formulation C6 (Core Pellets) | Formulation DL7 (Drug Loading) | Formulation E9 (Extended Release Coating) |
|---|---|---|---|---|
| This compound HCl | Active Pharmaceutical Ingredient | Not Specified | Not Specified | Not Specified |
| Ethyl Cellulose | Inert Matrix / Retardant Polymer | Used | - | Used (in 1:1 ratio with HPMC) |
| Microcrystalline Cellulose (MCC) | Spheronization Aid | Used | - | - |
| Dicalcium Phosphate | Filler | Used | - | - |
| Eudragit NE30D | Aqueous Dispersion Binder | Used | - | - |
| Methocel (HPMC) | Polymer for Drug Loading / Release | - | Used | Used (in 1:1 ratio with EC) |
Table 2: Critical Process Parameters & Characterization Results
This table details the manufacturing process and the evaluation of the final optimized product.
| Parameter | Description / Result |
|---|---|
| Manufacturing Process | Extrusion-Spheronization [1] |
| Optimized Coating Formula | E9 (Ethyl Cellulose : HPMC in a 1:1 ratio) [1] |
| Dissolution Model Fitting | Data fitted to zero-order, first-order, Higuchi, and Korsmeyer-Peppas models [1] |
| Similarity to Reference | Similarity factor (f2) = 64.6 vs. market product (Urispas) [1] |
| Difference from Reference | Difference factor (f1) = 5.9 vs. market product (Urispas) [1] |
To aid in building a complete experimental protocol, here is additional context on excipients and analytical methods from the search results.
The diagram below outlines a high-level workflow for the development and optimization of this compound pellets based on the gathered information.
To complete your detailed protocol, I suggest you:
This compound hydrochloride (FLX) is a pharmaceutical compound with direct action on the smooth muscles of the urinary tract, functioning primarily as a phosphodiesterase inhibitor and exhibiting moderate calcium antagonistic activity. Chemically, it is designated as 3-methylflavone-8-carboxylic acid β-piperidinoethyl ester hydrochloride (C₂₄H₂₆ClNO₄, molecular weight: 427.93) [1]. This compound HCl presents several analytical challenges due to its susceptibility to hydrolysis under various conditions, leading to the formation of degradation products, primarily 3-methylflavone-8-carboxylic acid (MFA) [2] [3]. Additionally, the compound's metabolism in biological systems results in MFA as the primary active metabolite, necessitating reliable methods for its quantification in biological fluids for pharmacokinetic studies [4] [5].
The selection of an appropriate mobile phase in HPLC analysis is critical for achieving optimal separation, resolution, and detection of this compound HCl and its related compounds. This comprehensive review consolidates and evaluates various HPLC methods reported in the literature, focusing specifically on mobile phase optimization for different analytical applications, including pharmaceutical quality control, stability studies, and bioanalytical assessments. By comparing the performance characteristics of different mobile phase systems, this application note provides structured guidance for researchers and analytical scientists in selecting the most appropriate chromatographic conditions for their specific analytical needs.
This compound HCl possesses a complex molecular structure featuring both ester and basic functional groups that influence its chromatographic behavior and stability profile. The compound is particularly susceptible to hydrolytic degradation, especially under alkaline conditions, where the ester linkage undergoes cleavage to form 3-methylflavone-8-carboxylic acid (MFA) [2]. This degradation pathway necessitates careful consideration during method development, as the analytical method must effectively separate the parent compound from its degradation products. Additionally, the pH-dependent ionization of both the hydrolytic product and the parent compound significantly impacts their retention characteristics in reversed-phase chromatography systems, making pH control through appropriate buffer selection an essential aspect of mobile phase optimization [6].
The structural features of this compound HCl also contribute to its absorption characteristics, with optimal UV detection typically achieved between 218-229 nm for pharmaceutical formulations and 220 nm for metabolite analysis [4] [1] [2]. For methods requiring higher sensitivity or specificity, detection at 325 nm has been employed in conjunction with micellar mobile phases [7]. Understanding these fundamental chemical properties provides the foundation for rational mobile phase selection and optimization, ensuring adequate separation, appropriate retention, and accurate quantification of this compound HCl and its related compounds across various sample matrices.
Table 1: Comparison of HPLC Mobile Phase Compositions for this compound HCl Analysis
| Application Context | Mobile Phase Composition | Stationary Phase | Detection | Key Performance Metrics |
|---|---|---|---|---|
| Pharmaceutical Formulations | Acetonitrile:0.1% formic acid (75:25, v/v) [1] | Eclipse C18 (150 × 4.6 mm, 5 μm) | UV 218 nm | LOD: 0.23 μg/mL, LOQ: 0.69 μg/mL, Linear range: 1-250 μg/mL |
| Stability-Indicating Assay | 0.15M SDS:15% n-propanol:0.3% TEA:0.02M H₃PO₄ (pH 2.5) [7] | BDS Hypersil Phenyl (250 × 4.6 mm, 5 μm) | UV 325 nm | Linear range: 2-40 μg/mL, LOD: 0.40 μg/mL |
| Metabolite Analysis (Urine) | Acetonitrile-12mM ammonium acetate (40:60, v/v, pH 4.0) [4] | Phenomenex CN column | UV 220 nm | Linear range: 0.3-25 μg/mL, LOD: 0.056 μg/mL |
| Hydrolytic Degradation Studies | Acetonitrile-12mM ammonium acetate (45:55, v/v, pH 4.0) [2] | CN column | UV 220 nm | Suitable for kinetic studies, activation energy calculation |
| Bulk & Tablet Analysis | Acetonitrile:methanol:0.15M sodium perchlorate (17:35:48 v/v, pH 3) [8] | Zorbax XDB-C18 (4.6×150mm, 5μm) | UV 229 nm | Linear range: 0.03-7.5 μg, Accuracy: 101.18-101.28% |
The diversity in mobile phase compositions highlighted in Table 1 demonstrates the adaptability of HPLC methods for various analytical scenarios. For routine pharmaceutical analysis of bulk drug and tablet formulations, simplified mobile phases consisting of acetonitrile and acidified water provide excellent chromatographic performance with minimal preparation time [1]. The use of acid modifiers such as formic acid serves dual purposes: controlling the ionization state of analytes for optimal retention and suppressing silanol interactions that could cause peak tailing [6]. When developing methods for stability-indicating assays, more specialized mobile phases incorporating surfactants like sodium dodecyl sulphate (SDS) in micellar liquid chromatography provide enhanced separation of degradation products while aligning with green chemistry principles by reducing organic solvent consumption [7].
For analyses focusing on the major metabolite MFA in biological fluids, mobile phases incorporating volatile buffers such as ammonium acetate facilitate effective separation from endogenous matrix components while allowing direct injection of urine samples without extensive pretreatment [4] [3]. The slightly acidic pH (4.0) of these mobile phase systems enhances peak symmetry and improves resolution between the metabolite and potential interferences. In degradation studies aimed at understanding the hydrolytic behavior of this compound HCl, ammonium acetate-based mobile phases provide the necessary buffering capacity to maintain consistent chromatographic performance across extended analysis times, enabling accurate kinetic profiling [2].
The analysis of 3-methylflavone-8-carboxylic acid (MFA), the primary active metabolite of this compound HCl, presents unique challenges due to the complex biological matrices involved. Research indicates that this compound undergoes rapid and complete metabolism to MFA following oral administration, with traces only of the parent compound detectable in blood [5]. This metabolic profile necessitates highly sensitive and specific methods for quantifying MFA in biological fluids to support pharmacokinetic and bioequivalence studies. The development of a reliable HPLC method for MFA quantification in human urine employs a mobile phase consisting of acetonitrile and 12 mM ammonium acetate (40:60, v/v) adjusted to pH 4.0, which enables direct injection of urine samples without extraction procedures [4] [3]. This method achieves complete separation of MFA from endogenous urinary components within 3 minutes, with a limit of detection of 0.056 μg/mL and a linear range of 0.3-25 μg/mL, making it suitable for excretion pattern studies.
For plasma matrix analysis, a more specialized approach incorporates nifedipine as an internal standard and utilizes a reversed-phase C18 column with a mobile phase containing 30% acetonitrile in 25 mM phosphate buffer (pH 3.5) [5]. This method demonstrates excellent precision with inter-day and intra-day coefficients of variation below 7.2%, and a quantification limit sufficient to detect plasma concentrations following therapeutic dosing. The successful application of these methods to bioequivalence studies highlights their validity for regulatory assessments, with the added advantage of using the metabolite rather than the parent compound for comparative evaluations of different formulations [5].
Stability-indicating methods for this compound HCl must effectively separate the parent compound from its degradation products, particularly those formed under hydrolytic stress conditions. A green HPLC approach utilizing micellar mobile phases containing 0.15 M sodium dodecyl sulphate, 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid (pH 2.5) has demonstrated excellent capability in resolving this compound HCl from its stress-induced degradation products [7]. This method aligns with green analytical chemistry principles by significantly reducing organic solvent consumption while maintaining robust performance characteristics, including a linear range of 2.0-40.0 μg/mL and successful application to commercial tablet formulations.
Another stability-indicating approach employs a cyanopropyl (CN) stationary phase with a mobile phase of acetonitrile-12 mM ammonium acetate (45:55, v/v, pH 4.0) to monitor the hydrolytic degradation of this compound HCl under various pH conditions [2]. This method not only separates the parent compound from its major hydrolysis product but also resolves process-related impurities such as 3-methylflavone-8-carboxylic acid ethyl ester. The application of this methodology to kinetic studies has enabled the determination of activation energy for the hydrolytic process and the establishment of pH-rate profiles, providing valuable insights into the compound's stability behavior across the physiological pH range [2].
Table 2: Method Validation Parameters for Different HPLC Applications
| Validation Parameter | Pharmaceutical Formulations [1] | Metabolite in Urine [4] | Stability-Indicating [7] | Plasma Analysis [5] |
|---|---|---|---|---|
| Linearity Range | 1-250 μg/mL | 0.3-25 μg/mL | 2-40 μg/mL | 0.1-10 μg/mL |
| Accuracy (% Recovery) | 97.4-101.3% | Not specified | 99.80 ± 1.41% | 98.2-102.1% |
| Precision (% RSD) | Intra-day: 0.05-0.43%, Inter-day: 0.15-0.65% | Not specified | <2% | Intra-day: <5.2%, Inter-day: <7.2% |
| LOD | 0.23 μg/mL | 0.056 μg/mL | 0.40 μg/mL | 0.03 μg/mL |
| LOQ | 0.69 μg/mL | Not specified | Not specified | 0.1 μg/mL |
| Robustness | Changes in extraction time, mobile phase composition, flow rate, wavelength | Not specified | Changes in temperature, pH, organic modifier | Not specified |
For pharmaceutical formulations (tablets), accurately weigh and powder twenty tablets. Transfer a quantity equivalent to 10 mg of this compound HCl to a 10 mL volumetric flask, add approximately 8 mL of mobile phase, and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with mobile phase and mix thoroughly. Filter the solution through a 0.45 μm nylon membrane filter before injection [1]. For standard solution preparation, accurately weigh 10 mg of this compound HCl reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by appropriate dilution of the stock solution with mobile phase to reach the desired concentrations for calibration [1].
For biological fluid analysis (urine), the sample preparation is significantly simplified when using the method with direct injection. Centrifuge urine samples at 10,000 rpm for 5 minutes to remove particulate matter, and inject the supernatant directly into the HPLC system [4] [3]. For plasma samples, add the internal standard (nifedipine) to 1 mL of plasma, followed by protein precipitation with acetonitrile. Vortex mix for 30 seconds, centrifuge at 14,000 rpm for 10 minutes, and evaporate the supernatant under nitrogen at 40°C. Reconstitute the residue with 200 μL of mobile phase and inject into the HPLC system [5].
Table 3: Detailed Chromatographic Conditions for Different Applications
| Parameter | Pharmaceutical Formulations [1] | Metabolite in Urine [4] | Stability-Indicating [7] | Rapid Assay [1] |
|---|---|---|---|---|
| Column | Eclipse C18 (150 × 4.6 mm, 5 μm) | Phenomenex CN column | BDS Hypersil Phenyl (250 × 4.6 mm, 5 μm) | Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:0.1% formic acid (75:25, v/v) | Acetonitrile-12mM ammonium acetate (40:60, v/v, pH 4.0) | 0.15M SDS:15% n-propanol:0.3% TEA:0.02M H₃PO₄ (pH 2.5) | Acetonitrile:0.1% formic acid (75:25, v/v) |
| Flow Rate | 0.8 mL/min | 1.5 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV 218 nm | UV 220 nm | UV 325 nm | UV 218 nm |
| Injection Volume | 20 μL | 20 μL | 20 μL | 20 μL |
| Temperature | Ambient | Ambient | 40°C | Ambient |
| Run Time | ~5 minutes | ~3 minutes | ~15 minutes | ~5 minutes |
The following workflow illustrates the method development process for this compound HCl HPLC analysis:
Selecting the most appropriate HPLC method for this compound HCl analysis requires careful consideration of the specific analytical objectives and sample characteristics. For routine quality control of pharmaceutical formulations, the method utilizing acetonitrile:0.1% formic acid (75:25, v/v) with a C18 column provides an excellent balance of speed, sensitivity, and simplicity [1]. This method offers rapid analysis (approximately 5 minutes per run) with minimal mobile phase preparation requirements, making it ideal for high-throughput environments. When method transferability and robustness are primary concerns, simpler binary solvent systems with linear gradient segments enhance method reliability across different instruments and laboratories [6].
For metabolite studies or analysis of degradation products, methods incorporating volatile buffers such as ammonium acetate facilitate effective separation of related compounds while maintaining compatibility with various detection systems [4] [2]. When developing stability-indicating methods, the micellar liquid chromatographic approach provides superior environmental friendliness through reduced organic solvent consumption while maintaining effective separation of stress-induced degradation products [7]. Additionally, the direct injection capability of certain biological fluid methods significantly simplifies sample preparation, reduces analysis time, and minimizes potential analyte loss during extraction procedures [4] [3].
Successful implementation of HPLC methods for this compound HCl requires attention to critical mobile phase parameters that significantly impact chromatographic performance. The pH of the mobile phase represents one of the most influential factors, particularly for ionizable compounds like this compound HCl and its metabolite MFA. Maintaining consistent pH through appropriate buffer selection is essential for achieving reproducible retention times and consistent resolution [6]. For methods employing mass spectrometric detection, volatile mobile phase additives such as formic acid, acetic acid, or ammonium acetate/formate are essential to prevent ion source contamination and maintain detection sensitivity [6].
Common issues encountered during method implementation include peak tailing, which can often be mitigated through the addition of acidic modifiers to suppress silanol interactions, and retention time drift, which is frequently addressed through adequate mobile phase buffering [1] [6]. Baseline noise or ghost peaks may indicate the need for more thorough mobile phase degassing or the use of higher purity solvents. When transferring methods between different instrumentation, minor adjustments to organic modifier ratios or flow rates may be necessary to compensate for differences in system dwell volumes and mixing efficiency [9]. Through systematic optimization of these parameters, robust and reliable HPLC methods can be developed for the accurate quantification of this compound HCl across various analytical contexts.
The table below summarizes validated chromatographic conditions from the literature to provide a starting point for method development and troubleshooting.
| Method Focus / Analyte | Stationary Phase | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Detection | Retention Time (min) | Key Application / Note |
|---|---|---|---|---|---|---|
| This compound HCl (Bulk/Tablets) [1] [2] | Eclipse C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile : 0.1% Formic Acid (75:25) | 0.8 | UV @ 218 nm | 1.44 | Rapid analysis; uses Ibuprofen as Internal Standard |
| This compound & Metabolite (MFCA) in Plasma [3] | Not specified in excerpt | Not fully detailed in excerpt | Not specified | LC-MS/MS | Not specified | Simultaneous quantification in human plasma for bioequivalence |
| Stability-Indicating (Micellar) [4] | BDS Hypersil Phenyl (250 mm x 4.6 mm, 5 µm) | 0.15M SDS : n-Propanol : TEA (85:15:0.3) | 1.0 | UV @ 325 nm | Not specified | "Green" method; good for separating drug from degradation products |
| Stability-Indicating (Gradient) [5] | Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) | Gradient of Solvent A and B | 1.0 | UV @ 293 nm | Not specified | Designed for estimation of impurities in formulations |
Here are solutions to specific problems that can affect retention time and peak resolution.
A weakly retained peak (low retention time, k') can indicate issues with the drug's interaction with the column.
Asymmetric peaks often result from secondary interactions between the analyte and active sites on the stationary phase.
Extra peaks can originate from the sample itself or from degradation.
This protocol, adapted from a published study, provides a robust foundation for analyzing this compound in bulk and tablet formulations [1] [2].
Q1: What is a "green" alternative to conventional HPLC for this compound analysis?
Q2: Why is my this compound peak co-eluting with another peak, and how can I resolve it?
Q3: How can I quickly check if my HPLC system is suitable for this compound analysis before running samples?
The following diagram outlines a logical, step-by-step approach to diagnosing and resolving common HPLC issues.
The table below summarizes the key identification and chemical data for this compound hydrochloride, which is essential for any analytical method development [1].
| Property | Value |
|---|---|
| CAS Number | 3717-88-2 [1] |
| Molecular Formula | C₂₄H₂₆ClNO₄ [1] |
| Molecular Weight | 427.92 g/mol [1] |
| SMILES | Cl.Cc1c(oc2c(cccc2C(=O)OCCN2CCCCC2)c1=O)c1ccccc1 [1] |
| Purity | 99.78% [1] |
| Aliases | This compound HCl, DW61, Rec-7-0040, NSC-114649, 盐酸黄酮哌酯 [1] |
For a technical support resource, a clear visual of the experimental workflow is very helpful. The following Graphviz code generates a flowchart for a stability-indicating method development process.
Stability-Indicating Method Development Workflow
This diagram outlines the key stages, highlighting critical checks for peak purity and the path for identifying degradation products.
Based on common analytical challenges, here are some frequently asked questions and troubleshooting tips.
Q1: What are the primary forced degradation conditions to consider for this compound?
Q2: How can I ensure my HPLC method is "stability-indicating"?
| Problem | Potential Cause | Suggested Solution |
|---|
| Poor Peak Shape (Tailing) | - Silanol activity on C18 column.
The table below summarizes key formulation approaches as documented in recent research and patents.
| Formulation Type | Polymer System / Technology | Composition & Key Features | Optimized Release Profile / Performance |
|---|---|---|---|
| Coated Pellets in Capsules [1] | Ethyl Cellulose (EC) & HPMC (as release modifiers) | Pellets prepared via extrusion-spheronization, then coated with EC and HPMC in a 1:1 ratio. | Similarity factor (f2) of 64.6 against reference product (Urispas); near-zero-order kinetics [1]. |
| Matrix Tablets [2] | HPMC & Acidifiers (e.g., Citric, Tartaric Acid) | A controlled-release matrix using HPMC as a gel-forming polymer and acidifiers to modulate micro-environmental pH [2]. | Provides a 12-24 hour controlled release; robust to physiological variations [2]. |
| Multi-Unit & Layered Systems [3] | HPMC, Polyox, MCC | Bilayer/multi-layer tablets, coated mini-tablets, or MUPS (Multiple Unit Pellet System) designed for biphasic release [3]. | Aims for a biphasic profile: initial immediate release followed by sustained release to reduce dosing frequency [3]. |
Here are solutions to common challenges encountered during the development of this compound ER dosage forms.
The following diagram outlines a systematic workflow for developing extended-release pellets, a highly effective approach for this compound.
Workflow for Developing this compound ER Coated Pellets
| Method Feature | Method 1: Ultra-Fast Assay [1] | Method 2: Robust Formulation Analysis [2] | Method 3: Metabolite Focus [3] |
|---|---|---|---|
| Retention Time | ~1.44 minutes | ~2.43 minutes | Under 3 minutes |
| Stationary Phase | Zorbax Eclipse C18 (150 mm x 4.6 mm, 5 µm) | Inertsil C18 (150 mm x 4.6 mm, 5 µm) | Phenomenex CN Column |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (75:25, v/v) | Acetonitrile:Buffer (65:35, v/v) [2] | Acetonitrile:12mM Ammonium Acetate (40:60, v/v, pH 4.0) |
| Flow Rate | 0.8 mL/min | Information missing | 1.5 mL/min |
| Detection | UV at 218 nm | UV at 293 nm | UV at 220 nm |
| Key Application | Bulk & solid dosage forms | Bulk form analysis | Determination of main metabolite (MFA) in human urine |
Here are answers to specific issues you might encounter during method development:
Q1: What are the most effective strategies to reduce run time for this compound HCl? The most effective strategies, as demonstrated by the methods above, are:
Q2: My this compound peaks are broad or tailing. How can I fix this? Broad or tailing peaks are often related to interactions of the analyte with the column or issues with the instrument setup.
Q3: I am getting split or distorted peaks. What could be the cause? This is frequently a symptom of issues at the head of the column or with the sample solvent.
The following workflow summarizes the logical process for troubleshooting and optimizing your this compound HPLC method:
The table below summarizes three common methodological approaches for conducting drug-excipient compatibility studies.
| Method | Key Principle | Typical Procedure | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Binary Mixture Study [1] | Exposes intimate physical mixtures of drug and excipient to stress conditions. | Prepare 1:1 (w/w) drug-excipient blends; charge at elevated temp (e.g., 40°C, 50°C) & humidity (e.g., 75% RH) with/without added water (5-20%); analyze via HPLC at intervals (e.g., 0, 1, 3 months) [2] [1]. | Simple, high-throughput screening; identifies problematic excipients early. | May not fully represent final formulation microenvironment. |
| Novel Vial-in-Vial Approach [2] | Creates a controlled micro-environment for more realistic moisture exposure. | Place drug-excipient blend in an open inner vial; place inner vial within a larger vial containing a saturated salt solution (to control RH); seal large vial and store at 40°C [2]. | Allows excipients to absorb moisture based on inherent properties; more discriminating and realistic than adding water directly. | Requires special vial setup. |
| Isothermal Microcalorimetry (IMC) [3] [4] | Measures minute heat flows from physical/chemical interactions in real-time. | Seal drug, excipient, and their mixture in ampoules; place in microcalorimeter at constant temp (e.g., 40°C, 50°C); monitor heat flow for days vs. theoretical non-interacting baseline [4]. | Rapid results (days); highly sensitive; provides interaction thermodynamics. | Complex data interpretation; cannot identify specific degradation products. |
This workflow can help you select and sequence the appropriate methods for your compatibility study:
Understanding the inherent stability profile of this compound HCl is crucial for designing meaningful compatibility studies and interpreting their results.
Here are answers to potential FAQs based on general principles of compatibility testing:
Q1: Why is there no degradation in my binary mixtures, but the final formulation fails stability?
Q2: How can we speed up the compatibility screening process?
Q3: Which excipients require careful evaluation with this compound HCl?
Q1: What is the purpose of ICH Q1B photostability testing? The purpose is to determine the intrinsic photosensitivity of a drug substance (like Flavoxate HCl) or product by evaluating its stability when exposed to light. This information is critical for defining appropriate packaging and storage conditions to ensure patient safety and product quality throughout its shelf life [1] [2] [3].
Q2: What are the minimum light exposure requirements for a confirmatory study? As per ICH Q1B, your samples must be exposed to light providing an overall illumination of not less than 1.2 million Lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter [1] [3].
Q3: What is a "dark control" and why is it necessary? A dark control is a duplicate of your test sample wrapped in aluminum foil to protect it from light. It is placed in the photostability chamber alongside the exposed sample. This control helps you distinguish between changes caused by light exposure and changes caused by other factors, such as the heat generated by the lamps inside the chamber [1].
Q4: Our this compound HCl sample showed degradation after testing. What are the next steps? If unacceptable degradation occurs, you must take steps to protect the product. This typically involves testing the product in its proposed marketing packaging. If the packaging provides sufficient protection, it is deemed acceptable. If not, you may need to reformulate the product or use more protective packaging [1].
While the search results lack specific photostability data for this compound HCl, they provide validated HPLC methods suitable for analyzing the drug after stress testing. The table below compares two methods you can adapt for quantifying this compound HCl and detecting its degradation products.
| Parameter | Method 1: RP-HPLC with UV Detection [4] | Method 2: HPLC with Internal Standard [5] |
|---|---|---|
| Stationary Phase | Inertsil C18 (150 mm × 4.6 mm, 5µm) | Eclipse / Zorbax XBD-C18 (150 mm × 4.6 mm, 5µm) |
| Mobile Phase | Buffer : Acetonitrile (650:350 v/v) • Buffer: 1-hexane sulphonic acid, OPA, TMA | Acetonitrile : 0.1% Formic Acid in Water (75:25 v/v) | | Flow Rate | Information not specified in result | 0.8 ml/min | | Detection Wavelength | 293 nm | 218 nm | | Injection Volume | Information not specified in result | 20 µl | | Retention Time | 2.43 min (for this compound HCl) | 1.44 min (for this compound HCl); 3.50 min (for Ibuprofen IS) | | Linearity Range | 800 - 1200 µg/ml | 1 - 250 µg/ml | | Key Application | Analysis of bulk drug substance | Determination in bulk and solid dosage forms |
Here are solutions to common problems you might face during photostability testing:
Problem: Low recovery or unexpected degradation in both test and dark control samples.
Problem: Poor peak shape or resolution when analyzing this compound HCl and its degradants via HPLC.
Problem: Failing to meet the required ICH light exposure limits.
The following diagram illustrates the logical workflow for conducting a confirmatory photostability study as per ICH Q1B guidelines.
The ICH Q1B guideline is currently under revision. In June 2025, the FDA issued a draft of a new, consolidated guideline titled "Q1 Stability Testing of Drug Substances and Drug Products" [6]. This draft aims to be a "one-stop shop" by integrating several existing guidelines, including Q1B [7] [6]. While the core principles of photostability testing are expected to remain, it is crucial to monitor the finalization and implementation timeline of this new guideline for future compliance.
The following table summarizes two established RP-HPLC methods for the determination of this compound HCl, providing a starting point for method development.
| Parameter | Method 1: Determination in Bulk & Tablets [1] [2] | Method 2: Determination in Bulk Form [3] |
|---|---|---|
| Objective | Quantification in bulk and solid dosage forms | Quantification in bulk form |
| Stationary Phase | Eclipse C18 column (150 mm × 4.6 mm, 5 µm) | Inertsil C18 column (150 mm × 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in water (75:25 v/v) | Buffer* : Acetonitrile (650:350 v/v) |
| Flow Rate | 0.8 mL/min | (Not specified in excerpt) |
| Detection (UV) | 218 nm | 293 nm |
| Injection Volume | 20 µL | (Not specified in excerpt) |
| Column Temperature | Ambient | (Not specified in excerpt) |
| Internal Standard | Ibuprofen | (Not specified) |
| Retention Time | 1.44 min (this compound), 3.50 min (Ibuprofen) | 2.43 min (this compound) |
| Linearity Range | 1 – 250 µg/mL | 800–1200 µg/mL |
| LOD / LOQ | 0.23 µg/mL / 0.69 µg/mL | 83.14 µg/mL / 251.93 µg/mL |
| Key Application | Rapid analysis for routine quality control | Analysis of bulk drug substance |
*Buffer Preparation for Method 2: Dissolve 3g of 1-hexane sulphonic acid in water. Add 3 ml of Orthophosphoric Acid (OPA) and 3 ml of Triethylamine (TEA). Make up to 1 liter with water [3].
Q1: What is a rapid, validated HPLC method for analyzing this compound HCl in tablets? The method published by Journal of Young Pharmacists (2010) is a strong candidate [1] [2]. It uses a common C18 column, a simple mobile phase, and provides a very fast analysis time of under 4 minutes. It has been fully validated as per ICH guidelines for specificity, linearity, accuracy, and precision, making it suitable for routine quality control of tablets.
Q2: How can I improve the peak shape for this compound? Poor peak shape (tailing or fronting) is often related to mobile phase pH and silanol interactions. The cited methods successfully addressed this:
Q3: My analysis requires high sensitivity. What are the LOD and LOQ of these methods? For trace-level analysis, Method 1 is far superior, with a Limit of Detection (LOD) of 0.23 µg/mL and a Limit of Quantification (LOQ) of 0.69 µg/mL [1]. Method 2, with an LOD of 83.14 µg/mL, is designed for the analysis of bulk material at much higher concentrations [3].
Here is a systematic workflow to diagnose and resolve frequent problems, integrating general principles with specifics from the this compound methods.
The following table synthesizes findings from a 2016 meta-analysis of 43 studies and other clinical trials, comparing Flavoxate's efficacy against other treatments and placebo for Overactive Bladder (OAB) symptoms [1] [2] [3].
| Intervention | Patient Population | Key Efficacy Findings | Reported Statistical Significance |
|---|---|---|---|
| This compound (200 mg, three to four times daily) [4] | Adults and children >12 years with OAB, cystitis, prostatitis, urethritis [5] | Significant improvement in urinary frequency, urgency, incontinence, nocturia, suprapubic pain, dysuria [6] [1]. Increases bladder volume capacity [6]. | p < 0.05 vs. placebo and active comparators in meta-analysis [1]. |
| Placebo | Patients with OAB symptoms [1] | Less improvement in OAB symptoms compared to this compound. | This compound demonstrated "improved clinical efficacy" [1] [2]. |
| Phenazopyridine | 382 patients with prostatitis, cystitis, urethritis [3] | Satisfactory Response Rates: • All patients (non-prostatitis): 56% • Prostatitis patients: 31% | this compound showed superior satisfactory response rates (80% and 66%, respectively) [3]. | | Emepronium Bromide | Patients with urinary symptoms [6] [1] | this compound provided a greater increase in bladder volume capacity [6]. | this compound had "improved clinical efficacy" [1]. | | Propantheline | Patients with urinary symptoms [6] [1] | this compound provided a greater increase in bladder volume capacity [6]. | this compound had "improved clinical efficacy" [1]. |
The same 2016 meta-analysis concluded that this compound is well-tolerated with a low incidence of side effects, and its overall safety profile is more favorable than its comparators [1] [6].
| Safety Aspect | Findings |
|---|---|
| Overall Safety | "Almost negligible side effects" [1]; "overall more favourable safety profile than competitors" [6]. |
| Common Side Effects | Drowsiness, dryness of the mouth and throat [4]. These are typically anticholinergic effects and may lessen as the body adjusts to the medication. |
| Less Common Side Effects | Blurred vision, constipation, difficult urination, dizziness, fast heartbeat, headache, nausea, nervousness, increased sensitivity to light [4]. |
| Serious Adverse Effects/Risks | Rare: confusion, eye pain, skin rash, sore throat with fever [4]. May worsen symptoms in patients with severe glaucoma, intestinal blockage, or urinary tract blockage [4]. |
| Hepatotoxicity | This compound has not been linked to liver enzyme elevations or clinically apparent liver injury [7]. |
This compound exerts its therapeutic effect through several pathways, contributing to relaxation of detrusor smooth muscle in the bladder.
This diagram illustrates the multi-modal mechanism of action of this compound, which contributes to its spasmolytic effect on the bladder detrusor muscle [6] [5] [8].
For researchers, here are the key methodologies from the cited studies:
1. Clinical Trial Design for Symptom Relief
2. In Vitro Tension Measurement
3. Whole-Cell Patch-Clamp Electrophysiology
4. HPLC Analytical Method
The body of evidence indicates that this compound is an effective and well-tolerated spasmolytic agent for the symptomatic treatment of OAB. Its efficacy is superior to placebo and older agents like phenazopyridine, with a safety profile characterized by typically mild anticholinergic side effects and a low incidence of serious adverse events. Its unique multi-modal mechanism, combining anticholinergic, calcium channel blocking, and PDE inhibitory actions, differentiates it from pure antimuscarinic drugs. A notable gap in the current literature is the lack of head-to-head clinical trials with modern antimuscarinic or beta-3 adrenergic agonist drugs. Further research in this area would be valuable to precisely define this compound's place in contemporary OAB treatment algorithms.
The table below summarizes the key characteristics of Flavoxate, Tolterodine, and Trospium for a quick overview.
| Feature | This compound | Tolterodine | Trospium |
|---|---|---|---|
| Drug Class | Antispasmodic / Anticholinergic [1] [2] | Antimuscarinic [3] | Anticholinergic / Antimuscarinic [4] [5] |
| Primary Mechanism | Anticholinergic; decreases bladder muscle spasms [1] [2] | Competitive antagonist of muscarinic receptors (M2/M3) in the bladder [3] | Inhibits muscarinic actions of acetylcholine; reduces bladder contractions [4] |
| Common Formulations | Oral tablet (100 mg) [6] | Oral tablet (IR), Oral capsule (ER) [7] [8] | Oral tablet (IR), Oral capsule (ER) [5] |
| Standard Adult Dosage | 100-200 mg, 3-4 times daily [1] [6] | IR: 2 mg twice daily ER: 4 mg once daily [8] | IR: 20 mg twice daily ER: 60 mg once daily [5] | | Key Efficacy Finding | (See note on evidence below) | ER reduced urge incontinence by 71% vs. placebo's 33%; 18% more effective than IR [8] | Increases bladder capacity; reduces incontinence episodes [4] | | Common Side Effects | Dry mouth, drowsiness, blurred vision [1] | Dry mouth (ER: 23%, IR: 30%), constipation [8] | Dry mouth, constipation, dry eyes [4] [5] | | Central Nervous System (CNS) Penetration | Low potential for CNS effects [2] | Low risk; no significant EEG effects found in study [3] | Low; quaternary amine structure reduces penetration [4] | | Hepatotoxicity (Liver Safety) | Not linked to liver injury [2] | Information not specified in search results | Not linked to liver injury; "unlikely cause" [4] |
Note on this compound Efficacy Evidence: While this compound is approved for symptomatic relief of bladder spasms, the search results do not contain modern, large-scale efficacy data comparable to that available for Tolterodine and Trospium. Its use in current clinical practice for overactive bladder (OAB) appears less common, as it is categorized alongside older anticholinergics in recent studies of prescription trends [9].
For research and development purposes, a deeper analysis of clinical data is crucial. The following table consolidates findings from a 2025 network meta-analysis that directly compared several OAB medications in older adults, providing a relative ranking of efficacy and safety [10].
| Metric | Trospium Chloride 60 mg | Tolterodine ER 4 mg | Fesoterodine 4/8 mg | Mirabegron 25/50 mg | Vibegron | Placebo |
|---|---|---|---|---|---|---|
| Efficacy: Reducing Micturitions | Ranked 1st (Best) | No significant difference vs. placebo | Ranked 2nd | Ranked 4th | Ranked 3rd | Baseline |
| Safety: Treatment-Emergent Adverse Events (TEAE) | Not the highest | Highest incidence | Well-tolerated at 4mg | Well-tolerated | Well-tolerated | Baseline |
| Safety: Dry Mouth / Constipation | Increases incidence | - | Well-tolerated at 4mg | Well-tolerated | Well-tolerated | Baseline |
| Safety: Headache / Dizziness | - | Increases headache | Increases headache/dizziness | Increases dizziness (25mg) | Increases headache | Baseline |
Analysis of Results: The meta-analysis suggests that while Trospium demonstrates high efficacy, it carries a higher burden of classic anticholinergic side effects. Tolterodine ER's performance in this study was less favorable, showing no significant difference from placebo for the key efficacy metric of reducing micturitions and having the highest rate of general adverse events. Beta-3 agonists like Mirabegron and Vibegron show a promisingly different safety profile with less dry mouth and constipation [10].
Understanding the methodology of key studies and the drugs' mechanisms of action is fundamental for professionals.
A foundational double-blind, multicenter, randomized, placebo-controlled trial provides a robust model for clinical study design [8].
These drugs primarily act on the parasympathetic nervous system to control bladder function. The following diagram illustrates the shared muscarinic receptor pathway and the site of action for these medications.
Pathway Explanation: In an overactive bladder, spontaneous signals from the parasympathetic nervous system cause the release of acetylcholine (ACh). ACh binds to M2 and M3 muscarinic receptors on the detrusor muscle of the bladder, triggering involuntary contractions that lead to symptoms of urgency, frequency, and incontinence [3]. Tolterodine, Trospium, and this compound act as competitive antagonists at these muscarinic receptors. By blocking ACh from binding, they inhibit the signal for detrusor contraction, thereby reducing overactive bladder symptoms.
| Method Parameter | Rapid UV-HPLC for Formulations [1] | LC-MS/MS for Human Plasma [2] | Single HPLC for Bulk, Tablets & Biological Fluids [3] |
|---|---|---|---|
| Analytical Technique | RP-HPLC with UV detection | LC-MS/MS (MRM) | RP-HPLC with UV detection |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) | Not specified in excerpts | Zorbax XDB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid (75:25, v/v) | Not fully detailed (uses formic acid) | Acetonitrile : Methanol : 0.15M Sodium perchlorate (17:35:48, v/v), pH 3.0 |
| Flow Rate (mL/min) | 0.8 | Not specified | Not specified |
| Detection | UV 218 nm | Mass Spectrometry | UV 229 nm |
| Runtime | ~3.5 minutes (Retention time: 1.44 min) | Rapid (exact time not specified) | Not specified |
| Linearity Range | 1 – 250 µg/mL [1] | Wide range (specific values in full text) | 0.03 - 7.5 µg [3] |
| Precision (Repeatability) | Intra-day RSD: 0.05 – 0.43% Inter-day RSD: 0.15 – 0.65% [1] | Reproducible (specific RSD in full text) | Intra- & Inter-day RSD for peak area and purity: <2% [3] | | LOD / LOQ | LOD: 0.23 µg/mL LOQ: 0.69 µg/mL [1] | Highly sensitive (values in full text) | LOD: 0.6 ng LOQ: 0.03 µg (in absolute amount) [3] | | Accuracy (% Recovery) | 97.4% - 101.3% [1] | Accurate (specific data in full text) | 101.18% - 101.28% [3] | | Key Application | Bulk and solid dosage forms [1] | Simultaneous quantification of Flavoxate and its metabolite (MFCA) in human plasma [2] | Bulk, tablets, and biological fluids [3] |
Here are the core experimental workflows for the methods compared above.
This method is optimized for quality control of pharmaceuticals with high precision and a short run time.
This method is designed for clinical studies, simultaneously quantifying the parent drug and its metabolite in plasma with high sensitivity.
The following diagram outlines the key stages in developing and validating an HPLC method for this compound.
The table below summarizes key efficacy data from clinical studies on flavoxate.
| Study Description | Patient Population & Intervention | Primary Efficacy Outcomes & Results | Placebo Response Data (for context) |
|---|
| Non-systematic Review (1995-2015) [1] | Patients with overactive bladder (OAB) treated with this compound. | • Bladder Volume Capacity: Significantly increased. • LUTS Improvement: Significant improvement in diurnal/night frequency, urgency, incontinence, suprapathic pain, dysuria, hesitancy, burning. | Not specified in this review [1]. | | Clinical Trial in China (1987) [2] | 336 patients with urgency/incontinence; this compound 200 mg TID or 400 mg TID for 2 weeks. | • Global Efficacy: 67% (228 pts) completely cured; 20% (66 pts) improved. • Refractory Patients: 77.4% effective in patients unresponsive to previous anticholinergics. | Not applicable (unblinded, uncontrolled trial) [2]. | | Placebo Effect Review (2006) [3] | Analysis of placebo responses in LUTS trials. | N/A | • Incontinence Episodes: Reduced by 32% to 65% with placebo. • Symptom Scores: Reduced by 9% to 34% with placebo. |
To evaluate the efficacy of this compound objectively, the cited studies employed the following methodologies:
This compound is classified as an antispasmodic agent. Its therapeutic effect on bladder symptoms is achieved through a multi-targeted mechanism, which can be visualized in the pathway below.
The diagram illustrates the three primary pharmacological actions of this compound that contribute to its clinical effects [1]:
This compound is generally well-tolerated, with a favorable safety profile noted in several studies [1].
For your work in drug development, the multi-targeted mechanism, favorable tolerability, and efficacy in refractory patients make this compound an interesting candidate. However, the strong placebo effect in urology trials and the age of some key studies highlight the importance of rigorous trial design in this therapeutic area.
The table below summarizes key comparative data for flavoxate and other common OAB medications, based on clinical trials, meta-analyses, and observational studies [1] [2] [3].
| Drug Name | Mechanism of Action | Typical Daily Dosage | Clinical Efficacy & Persistence Data | Common Side Effects | Key Considerations |
|---|---|---|---|---|---|
| This compound | Antispasmodic; some anticholinergic activity [1] [4] | 100-200 mg, 3-4 times daily [1] [4] | Meta-analysis shows better efficacy than placebo; lowest 12-month persistence (14%) among antimuscarinics [2] [3] | Nausea, vomiting, dry mouth, drowsiness, confusion (especially in elderly) [4] | First FDA-approved OAB drug (1970); treats symptoms but does not cure infection [1] [4] |
| Oxybutynin (IR) | Antimuscarinic; direct spasmolytic action [1] | 5 mg, 2-3 times daily [1] | More effective than this compound; 12-month persistence: 22% (IR) [1] [3] | Dry mouth, constipation, blurred vision [3] | Has active metabolite; can cause significant anticholinergic side effects [1] |
| Tolterodine (IR) | Antimuscarinic (non-selective) [1] | 1 mg, twice daily [1] | Efficacy comparable to oxybutynin, better tolerated; 12-month persistence: 24% (IR) [1] [3] | Similar anticholinergic effects, but often better tolerated than oxybutynin [1] | Developed as a newer alternative with better tolerability [1] |
| Solifenacin | Antimuscarinic (M3 selective) [1] | 5 mg, once daily [1] | Longest persistence among antimuscarinics (35% at 12 months) [3] | Dry mouth, constipation [3] | Once-daily dosing and tissue selectivity improve compliance and side effect profile [1] |
| Mirabegron | β3-adrenoceptor agonist [3] | 25-50 mg, once daily [3] | Significantly longer persistence (38% at 12 months; median 169 days to discontinuation) than antimuscarinics [3] | Generally benign, similar to placebo; possible hypertension, headache [3] | Offers a non-antimuscarinic mechanism, leading to a different and often better-tolerated side effect profile [3] |
For researchers conducting cost-effectiveness analyses, understanding the methodologies behind the data is critical. Here are details on key experimental approaches cited in the comparisons.
Meta-Analysis of Clinical Efficacy and Safety: The 2016 meta-analysis evaluating this compound serves as a model for synthesizing existing evidence [2].
Observational Study on Persistence and Compliance: The 2017 study by Chapple et al. exemplifies a real-world evidence approach [3].
While the exact molecular mechanism of this compound is not fully detailed in the search results, it is described as a spasmolytic agent that is not primarily antimuscarinic, unlike other drugs in the comparison [1]. The following diagram illustrates its proposed mechanism based on available information and contrasts it with other common pathways.
This diagram highlights the distinct mechanism of this compound as a direct spasmolytic compared to the receptor-targeted actions of other major OAB drug classes [1] [3].
The table below summarizes the core characteristics and clinical evidence for flavoxate and newer alternatives.
| Drug Name | Drug Class | Key Mechanism of Action | Efficacy & Clinical Trial Findings | Common Adverse Effects | Adherence & Persistence Evidence |
|---|---|---|---|---|---|
| This compound | Antimuscarinic (Quaternary ammonium) [1] [2] | Weak antimuscarinic; direct smooth muscle relaxation via calcium antagonism & local anesthetic activity [2] [3] | Variable and inconsistent efficacy in clinical studies; some trials show performance comparable to placebo [2]. Considered a historical drug with limited use [2]. | Dry mouth, blurred vision, nausea, vomiting, drowsiness [1] [4] [3] | Limited modern data; generally considered to have low persistence due to efficacy and side effect issues common to older antimuscarinics [5] [2]. |
| Newer Antimuscarinics (e.g., Solifenacin, Darifenacin) | Antimuscarinic (Tertiary amines with selectivity) [2] | Receptor selectivity (e.g., M3 receptor) to improve efficacy and reduce side effects [2]. | Established efficacy in reducing micturition frequency and urgency episodes [6] [7]. | Dry mouth, constipation; cognitive effects possible but less common with M3-selectivity [6] [5] [2] | Persistence remains a challenge; often less than 35% at one year due to side effects [6] [5]. |
| Beta-3 Agonists (e.g., Mirabegron, Vibegron) | Beta-3 Adrenergic Receptor Agonist [6] [7] | Relaxes detrusor smooth muscle by activating β3-adrenoceptors during the bladder storage phase [6]. | As efficacious as antimuscarinics [6] [7]. Vibegron 100 mg shows greatest reduction in micturition frequency in network meta-analysis [7]. | Favorable profile with significantly lower rates of dry mouth and constipation [6] [7]. | Statistically significant better persistence and adherence at 12 months compared to antimuscarinics [6]. |
For a deeper research perspective, here is a breakdown of key methodological approaches and findings.
Modern research on this compound often focuses on pharmacokinetics due to its rapid metabolism.
Clinical guidelines and meta-analyses heavily favor newer agents over older drugs like this compound.
The fundamental difference between these drugs lies in their molecular targets, which is visually summarized in the diagram below.
This diagram illustrates the primary signaling pathways and drug interactions in detrusor smooth muscle. The core pathways are:
For drug development professionals, the evidence indicates a clear evolutionary path in OAB treatment:
The current clinical and research focus is on combination therapies (antimuscarinic + beta-3 agonist) for synergistic effects and on developing novel agents with greater selectivity to further improve the risk-benefit ratio [5] [7].
The table below summarizes the core characteristics of the various analytical methods identified in the search results.
| Method | Key Principle / Setup | Linear Range | LOD / LOQ | Accuracy (% Recovery) | Primary Application |
|---|---|---|---|---|---|
| RP-HPLC [1] | Zorbax XDB-C18 column; Acetonitrile:MeOH:0.15M sodium perchlorate (17:35:48 v/v) | 0.03 - 7.5 μg [1] | LOD: 0.6 ng [1] | 101.18 - 101.28% [1] | Bulk, tablets, biological fluids |
| RP-HPLC [2] | Eclipse C18 column; Acetonitrile:0.1% formic acid (75:25 v/v); Ibuprofen as Internal Standard | 1 - 250 μg/mL [2] | LOD: 0.23 μg/mL LOQ: 0.69 μg/mL [2] | 97.4 - 101.3% [2] | Bulk, solid dosage forms | | Micellar LC [3] | BDS Hypersil phenyl column; 0.15M SDS, 15% n-propanol, 0.3% TEA, 0.02M H₃PO₄ (pH 2.5) | 2.0 - 40.0 μg/mL [3] | LOD: 0.40 μg/mL [3] | 99.80 ± 1.41% (Tablets) [3] | Stability-indicating, tablets | | Voltammetry [4] | Ferrocene-modified Carbon Paste Electrode (FMCPE) in BR buffer (pH 2-6) | 7.8×10⁻⁶ – 1.2×10⁻⁴ mol L⁻¹ [4] | LOD: 5.9×10⁻⁷ mol L⁻¹ [4] | 99.2 - 101.1% [4] | Bulk, pharmaceuticals, human urine | | Adsorptive Stripping Voltammetry [5] | Mercury Electrode in buffered solution (30% methanol) | Information missing | LOQ: 1×10⁻⁹ M (Square-Wave) [5] | Information missing | Bulk, pharmaceutical formulation | | Ion-Selective Electrode [6] | Carbon Paste Ion-Selective Electrode | Information missing | Information missing | Information missing | Pharmaceutical formulation |
For researchers looking to implement these methods, here is a detailed breakdown of two key protocols.
This method [4] is noted for its simplicity and cost-effectiveness for determining this compound HCl in pharmaceuticals and human urine.
This method [3] is particularly valuable for forced degradation studies, as it can separate this compound HCl from its degradation products.
The following diagram outlines a logical pathway to select the most appropriate method based on your analytical needs.
While the search results provide robust information, some gaps are important for researchers to note:
The table below summarizes two controlled-release this compound formulations described in patent documents. Please note that this is not a comparison of commercially available alternatives, but of different patented technologies.
| Formulation Characteristic | US5165937A Patent [1] | WO2020021422A1 Patent [2] |
|---|---|---|
| Technology Type | Controlled-release matrix tablet | Controlled-release formulation (multiparticulate) |
| Key Excipients | Binder (e.g., PVA, HPMC); Acidifier (e.g., citric acid, tartaric acid) [1] | Hydrophobic carrier; Hydrophilic polymer (e.g., HPMC) [2] |
| Stated Objective | Provide a controlled release of this compound to maintain therapeutic plasma levels and reduce dosing frequency [1] | Provide a controlled release of this compound or its salts [2] |
To objectively compare the performance of different this compound formulations, you would typically follow a standard protocol to generate and compare dissolution profiles. The general workflow is illustrated below, which can be applied once experimental data is obtained.
The key steps involve:
Dissolution Testing: Use standard apparatus (e.g., USP II paddle method) under sink conditions. A continuous pH variation strategy simulating the gastrointestinal tract (e.g., starting at pH 1.2, then transitioning to pH 6.8) is relevant for sustained-release formulations [3].
Sample Analysis: Quantify this compound concentration in dissolution samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) [4].
f2 Similarity Factor Calculation: This is a model-independent approach recommended by the FDA to compare dissolution profiles. The formula is:
( f2 = 50 \times \log \left{ \left[ 1 + \frac{1}{n} \sum_{t=1}^{n} (R_t - T_t)^2 \right]^{-0.5} \times 100 \right} )
Where:
n = number of time pointsR_t = percent dissolved of the reference product at time tT_t = percent dissolved of the test product at time tAn f2 value between 50 and 100 suggests the two dissolution profiles are similar [4].
Since the direct comparative data is not available in the public domain, here are suggested steps to create the guide:
Acute Toxic;Irritant